The following guide details the high-fidelity synthesis of 5 -Cholestan-3 -ol-6-one , structured for application scientists and drug development professionals. Technical Deep Dive: Synthesis of 5 -Cholestan-3 -ol-6-one E...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the high-fidelity synthesis of 5
-Cholestan-3-ol-6-one , structured for application scientists and drug development professionals.
Technical Deep Dive: Synthesis of 5
-Cholestan-3
-ol-6-one
Executive Summary & Target Profile
Target Molecule: 5
-Cholestan-3-ol-6-one (CAS: 1176-13-2)
Core Significance: This oxysterol serves as a critical biomarker for oxidative stress and a metabolic intermediate in the synthesis of cholestanol and ecdysteroids.[1] Unlike its 4-3-ketone analogs, the 5-6-ketone motif represents a saturated, thermodynamically stable trans-decalin system, essential for specific receptor binding studies and lipid membrane perturbation analysis.[1]
Synthesis Challenge: The primary challenge lies in establishing the 5
-trans ring junction while selectively oxidizing C6, without over-oxidizing the C3 alcohol or causing A/B ring isomerization.
Retrosynthetic Analysis
The most robust pathway disconnects the target into three distinct phases:
Stereocontrol (C5): Establishing the 5
-configuration via controlled epoxide opening or reduction.
Functionalization (C6): Introducing the ketone moiety.[2]
Protection (C3): Preserving the 3
-hydroxyl group during oxidative steps.
We prioritize the
-Epoxide/Bromohydrin Route over the classical Nitration route due to superior stereocontrol, yield, and safety profiles.[1]
Figure 1: Retrosynthetic logic flow prioritizing the 5
-epoxide intermediate for guaranteed 5-stereochemistry upon opening.
Detailed Experimental Protocol
Phase 1: Substrate Preparation
Reaction: Acetylation of Cholesterol
Objective: Protect the C3 hydroxyl group to prevent competitive oxidation.
Dissolve Cholesterol (1.0 eq) in Pyridine (5.0 eq) and Acetic Anhydride (5.0 eq).
Stir at reflux for 1 hour or at RT overnight.
Pour into ice water; filter the precipitate.
Purification: Recrystallize from ethanol.
Product: Cholesteryl Acetate (Yield >95%).
Phase 2: Stereoselective
-Epoxidation
Rationale: Unlike mCPBA, which yields the
-epoxide (5,6), the use of KMnO with metal salts directs attack to the -face, forming the 5,6-epoxide .[1] This is crucial because subsequent acid-catalyzed opening at the tertiary C5 position proceeds with inversion, installing the required 5-substituent .[1]
Protocol:
Reagents: Cholesteryl acetate (1.0 eq), KMnO
(2.5 eq), Fe(SO) (0.5 eq).
Solvent System: CH
Cl / tert-Butyl alcohol / Water (Biphasic system).
Phase 3: Regioselective Opening & Oxidation (The "One-Pot" Bromohydrin Sequence)
Mechanism: Acidic opening of the 5
,6-epoxide with HBr occurs at the more substituted C5 position via an S1-like transition state.[1] Attack by Br from the -face (backside) yields the 5-bromo-6-alcohol .[1] Subsequent Jones oxidation converts the 6-alcohol to the 6-ketone.[1]
-bromine via a radical or anionic mechanism.[1] The subsequent protonation of the enolate occurs from the thermodynamically favored face, locking in the 5-trans ring junction.
Salvador, J. A. R., et al. (2005). "A convenient procedure for the synthesis of 3ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-hydroxy-6-oxo-5-steroids."[1] Journal of the Brazilian Chemical Society, 16(6). Link
Core Reference: Establishes the KMnO
/Fe salt epoxidation and subsequent bromohydrin oxid
Fieser, L. F., & Fieser, M. (1967).[7] Reagents for Organic Synthesis, Vol. 1. Wiley.
Reference: Foundational protocols for steroid halogenation and oxid
Shefer, S., et al. (1965). "Biosynthesis of 5
-Cholestan-3-ol in Rat and Guinea Pig Liver." Journal of Lipid Research, 6, 33-36.[1] Link
Context: Biological relevance and metabolic pathway validation of the 5
-cholestanol deriv
Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.
5alpha-Cholestan-3beta-ol-6-one mechanism of action
The following technical guide details the mechanism of action, physicochemical properties, and experimental utility of 5 -Cholestan-3 -ol-6-one (also known as 6-ketocholestanol or 6-oxocholestanol). Technical Guide: 5 -C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, physicochemical properties, and experimental utility of 5
-Cholestan-3-ol-6-one (also known as 6-ketocholestanol or 6-oxocholestanol).
Technical Guide: 5
-Cholestan-3
-ol-6-one Mechanism of Action[1]
Executive Summary
5
-Cholestan-3-ol-6-one (CHO) is a B-ring oxidized sterol (oxysterol) characterized by a ketone group at the C6 position and a saturated 5-cholestane backbone.[1][2] Unlike its unsaturated counterpart 7-ketocholesterol (a marker of oxidative stress), 6-ketocholestanol is primarily utilized in membrane biophysics as a positive dipole potential modulator .[1]
Its mechanism of action is distinct from classical ligand-receptor interactions.[1] Instead, it acts via a biophysical mechanism , dramatically increasing the internal dipole potential (
) of lipid bilayers. This property allows it to "recouple" mitochondria by inhibiting the transport cycle of protonophores and to inhibit viral fusion by altering the electrostatic barrier of the plasma membrane.
Physicochemical Mechanism: The Dipole Potential Modulator
The defining feature of 5
-cholestan-3-ol-6-one is its ability to modify the electrostatic profile of the lipid bilayer membrane.[1]
The Membrane Dipole Potential (
)
The dipole potential is an electrical potential originating from the alignment of lipid headgroups and water molecules at the membrane interface.[3][4][5] It is positive in the membrane interior relative to the aqueous phase.[3][4]
-Cholestan-3-ol-6-one: Dramatically increases (up to +200-300 mV relative to control).[1]
Mechanism of Recoupling
In mitochondrial bioenergetics, protonophores (uncouplers like FCCP or SF6847) shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force.
Uncoupling: The anionic form of the protonophore (
) moves across the membrane to pick up a proton.
Recoupling by 6-Ketocholestanol: By increasing the positive dipole potential inside the membrane, 6-ketocholestanol creates a high electrostatic energy barrier for the movement of the hydrophobic anion (
) or the positively charged complex. This effectively "traps" the uncoupler, preventing it from completing the proton shuttle cycle.
Visualization of the Dipole Effect
Figure 1: Biophysical mechanism of 5
-cholestan-3-ol-6-one.[1] The compound integrates into the bilayer, aligning its C6-ketone dipole to drastically increase the intramembrane potential, thereby creating an electrostatic barrier that inhibits the transport of hydrophobic ions (uncouplers).
Biological Targets & Signaling Pathways
While the biophysical effect is dominant, 5
-cholestan-3-ol-6-one also interacts with specific protein targets involved in cholesterol metabolism and viral entry.[1]
Similar to 25-hydroxycholesterol, 6-ketocholestanol inhibits the entry of enveloped viruses (e.g., HIV, Influenza).[1]
Mechanism: The increased dipole potential alters the energy landscape required for the fusion peptide of the virus to penetrate the host membrane. The membrane becomes "stiffer" electrostatically, preventing the formation of the fusion pore.
Anti-Estrogen Binding Site (AEBS)
It binds to the microsomal Anti-Estrogen Binding Site (AEBS), a hetero-oligomeric complex involving ChEH. This pathway is relevant in the context of Tamoxifen resistance in breast cancer cells.
Quantitative Data Summary
The following table contrasts the biophysical effects of 5
-cholestan-3-ol-6-one against other sterols.
Compound
Structural Feature
Effect on Dipole Potential ()
Biological Outcome
Cholesterol
3-OH, 5-double bond
Moderate Increase (+50-80 mV)
Membrane ordering, Raft formation
5-Cholestan-3-ol-6-one
6-Ketone , Saturated
Strong Increase (+200-280 mV)
Mitochondrial Recoupling, Viral Inhibition
7-Ketocholesterol
7-Ketone, 5-double bond
Moderate Increase
Cytotoxicity, Oxidative Stress
Phloretin
Dihydrochalcone
Strong Decrease (-150 mV)
Increases cation permeability
Data derived from ratiometric fluorescence measurements using di-8-ANEPPS dye.
Experimental Protocols
Protocol A: Chemical Synthesis (Nitration Route)
Rationale: Direct oxidation of cholesterol often yields mixtures. The nitration route is highly specific for the 6-ketone.
) and Cholesterol (slight increase in ) as controls.
References
Clarke, R. J., & Kane, D. J. (1997). Optical detection of membrane dipole potential modification by 5-cholesten-3-one and 6-ketocholestanol.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
Starkov, A. A., et al. (1997). 6-Ketocholestanol is a recoupler for mitochondria, chromatophores and cytochrome oxidase proteoliposomes.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] Link
Fieser, L. F., & Rigaudy, J. (1951). Action of Methylmagnesium Iodide on Cholesterol
-Oxide and 6-Ketocholestanol.[1][11] Journal of the American Chemical Society.[11] Link
de Medina, P., et al. (2010). Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.[1] Proceedings of the National Academy of Sciences (PNAS). Link
Gross, E., et al. (1994). Evidence for a charge-shift electrochromic mechanism in a probe of membrane potential.[1] Biophysical Journal. Link
discovery and isolation of 5alpha-Cholestan-3beta-ol-6-one
Technical Guide: Discovery, Isolation, and Characterization of 5 -Cholestan-3 -ol-6-one Executive Summary 5 -Cholestan-3 -ol-6-one (CAS: 1175-06-0), often referred to as 6-ketocholestanol , is a distinct oxysterol metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Discovery, Isolation, and Characterization of 5
-Cholestan-3
-ol-6-one
Executive Summary
5
-Cholestan-3-ol-6-one (CAS: 1175-06-0), often referred to as 6-ketocholestanol , is a distinct oxysterol metabolite arising from the autoxidation or enzymatic oxidation of cholesterol. Unlike the more commonly studied 7-ketocholesterol, the 6-ketone derivative represents a specific oxidative modification at the B-ring, often implicated in pathological states such as atherosclerosis and Niemann-Pick type C disease.
This guide provides a rigorous technical framework for the synthesis of reference standards , the isolation from biological matrices , and the analytical validation of this compound. It moves beyond generic protocols to address the specific instability and isomerization challenges inherent to oxysterol analysis.
Chemical Identity & Physicochemical Properties[1][2]
Before attempting isolation, the researcher must establish the physicochemical profile of the target analyte to differentiate it from thermodynamic isomers (e.g., 5
-isomers).
Property
Specification
Notes
IUPAC Name
3-Hydroxy-5-cholestan-6-one
The 5 configuration (trans A/B ring junction) is critical for planarity.
CAS Number
1175-06-0
Distinct from the 5 isomer (coprostanone derivative).[1]
Molecular Formula
MW: 402.65 g/mol
Melting Point
150.0 – 150.5 °C
High purity reference standard [1].
Solubility
, , EtOH
Poorly soluble in hexanes; insoluble in water.
Key Functionality
C3-Secondary Alcohol, C6-Ketone
The C6 ketone activates the C5 and C7 positions.
Chemical Synthesis of Reference Standard
Context: Reliable isolation requires a high-purity standard for retention time mapping and mass spec fragmentation validation. Commercial standards can be variable; in-house synthesis via the nitration or oxidation route is the gold standard.
Synthesis Logic
Direct oxidation of cholesterol is non-selective. The preferred route involves protection of the 3
-hydroxyl group, followed by selective oxidation at C6. A robust method utilizes the nitration of cholesterol to form the 6-nitro derivative, followed by reduction to the ketone. However, for laboratory scale, the Jones Oxidation of 5-cholestane-3,6-diol is frequently employed due to the accessibility of the diol precursor.
Synthetic Workflow (Diagram)
Figure 1: Step-wise chemical synthesis of 5
-cholestan-3-ol-6-one from cholesterol via the nitro-alkene route, ensuring regio-specificity at C6.[2]
Synthesis Protocol (Nitro Route)
Protection: Acetylate cholesterol (5.0 g) with acetic anhydride/pyridine to yield cholesteryl acetate.
Nitration: Treat cholesteryl acetate with fuming
and at 0°C. The nitro group selectively attacks the C6 position of the double bond.
Reduction: The 6-nitro intermediate is reduced using Zinc dust in acetic acid under reflux. This yields 3
-acetoxy-5-cholestan-6-one.
Hydrolysis: Saponify the acetate using mild base (
in methanol) at room temperature. Crucial: Avoid strong acid or high heat to prevent isomerization at C5.
Purification: Recrystallize from ethanol to achieve the MP of 150°C.
Isolation from Biological Matrices
Context: Isolating this specific oxysterol from plasma or tissue is challenging due to the massive abundance of unoxidized cholesterol (
to fold excess) and the risk of generating artifactual oxysterols during processing.
The "Cold" Protocol (Artifact Suppression)
Standard saponification (hot ethanolic KOH) induces artifactual oxidation. The Cold Saponification or Direct SPE method is required.
Isolation Workflow (Diagram)
Figure 2: Artifact-free isolation workflow. The inclusion of BHT and the use of SPE over hot saponification are critical control points.
Detailed Step-by-Step Protocol
Step 1: Sample Preparation & Lipid Extraction
Reagents: Chloroform (
), Methanol (), Butylated Hydroxytoluene (BHT).
Protocol:
Homogenize tissue (100 mg) or plasma (200
L) in cold (2:1 v/v) containing 0.05% BHT. Why? BHT arrests radical chain reactions that generate artificial 6-ketocholestanol from cholesterol [2].
Add internal standard (e.g., 19-hydroxycholesterol or deuterated oxysterol).
Centrifuge (3000 x g, 5 min) and collect the lower organic phase.
Dry under a stream of nitrogen.
Step 2: Solid Phase Extraction (SPE) Enrichment
Cartridge: Aminopropyl (
) or Silica () columns (500 mg).
Logic: Separate bulk cholesterol (non-polar) from polar oxysterols.
Protocol:
Condition column with hexane.
Load dried lipid extract dissolved in 200
L hexane.
Wash: Elute with 4 mL Hexane:Chloroform (9:1). Discards bulk cholesterol.
Elute: Elute oxysterol fraction (including 6-ketocholestanol) with 4 mL Acetone:Methanol (9:1).
-OH to the TMS ether. The 6-ketone remains underivatized (or forms an enol-TMS ether depending on harshness, but usually remains keto under mild conditions).
Analytical Characterization & Validation
Identification relies on the specific mass spectral fragmentation pattern and NMR shifts induced by the 6-ketone.
Mass Spectrometry (GC-MS - EI Source)
The TMS-ether of 5
-cholestan-3-ol-6-one exhibits a distinct fragmentation pattern.
Ion Type
m/z Value
Interpretation
Molecular Ion ()
474
Parent ion (MW 402 + 72 for TMS).
Base Peak
459
(Loss of methyl group).
Diagnostic Ion
384
(Loss of TMS-OH).
Ring Cleavage
369
.
Note: The presence of the ketone at C6 prevents the typical
fragmentation seen in cholesterol.
Nuclear Magnetic Resonance (
-NMR)
The carbonyl at C6 deshields the C19 angular methyl protons significantly compared to cholesterol.
Proton
Chemical Shift (, ppm)
Multiplicity
Structural Insight
H-3 ()
3.60 - 3.70
Multiplet
Axial proton at C3 (geminal to OH).
H-19 ()
0.80 - 1.00
Singlet
Diagnostic: Downfield shift due to C6=O anisotropy (vs 0.68 in cholestanol).
H-18 ()
0.65 - 0.70
Singlet
Unaffected by B-ring modification.
H-6
Absent
N/A
Absence of vinylic proton (approx 5.35 ppm) confirms saturation and oxidation.
References
Brown, A. J., & Jessup, W. (1999). Oxysterols: Sources, cellular storage and metabolism, and new insights into their roles in cholesterol homeostasis. Molecular Aspects of Medicine. (Contextual grounding on artifact suppression).
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 5
-Cholestan-3-one derivatives. Retrieved from [Link]
Shefer, S., et al. (1966). Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver.[3] Journal of Lipid Research.[4] (Historical context on cholestane metabolism). Retrieved from [Link]
An In-depth Technical Guide to the Stereochemistry and Conformation of 5α-Cholestan-3β-ol-6-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stereochemical and conformational properties of 5α-Cholestan-3β-ol-6-one, a significa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereochemical and conformational properties of 5α-Cholestan-3β-ol-6-one, a significant derivative of the cholestane family. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This document delves into the foundational principles of its stereochemistry, offers a detailed conformational analysis of its steroidal backbone, outlines robust experimental protocols for its characterization, and discusses the implications of its structure on biological activity.
Introduction: The Architectural Rigidity of the 5α-Cholestane Skeleton
The biological activity of any steroid is intrinsically linked to its three-dimensional architecture. 5α-Cholestan-3β-ol-6-one is built upon the rigid tetracyclic cholestane framework, which consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). The defining characteristic of the 5α-series is the trans-fusion of the A and B rings, which imparts a relatively flat and rigid overall shape to the molecule. This is in contrast to the bent conformation of the 5β-isomers, where the A/B ring junction is cis.[1][2]
The specific stereochemistry of 5α-Cholestan-3β-ol-6-one is dictated by the spatial orientation of its substituents:
5α-Hydrogen: The hydrogen atom at the C-5 position is oriented on the opposite side of the ring system relative to the C-10 methyl group, resulting in the characteristic trans-fused A/B ring system.
3β-Hydroxyl Group: The hydroxyl group at the C-3 position is oriented on the same side of the ring system as the C-10 methyl group, occupying an equatorial position in the preferred chair conformation of the A-ring.
6-Oxo Group: The ketone functionality at the C-6 position introduces a planar sp² hybridized carbon into the B-ring, influencing its conformation and the overall shape of the molecule.
This precise arrangement of functional groups is critical for its interaction with biological targets.
Conformational Analysis: A Tale of Two Rings
The conformational flexibility of 5α-Cholestan-3β-ol-6-one is largely confined to the A and B rings, as the C and D rings are locked in a rigid trans-fused conformation.
The A-Ring: A Stable Chair
The A-ring of 5α-Cholestan-3β-ol-6-one adopts a stable chair conformation. In this arrangement, the 3β-hydroxyl group occupies an equatorial position, which is thermodynamically more favorable than the axial orientation due to the avoidance of 1,3-diaxial interactions with the axial hydrogens at C-1 and C-5. The stability of this chair conformation is a common feature in 5α-steroids.[3]
The B-Ring: The Influence of the 6-Oxo Group
The presence of the C-6 ketone significantly impacts the conformation of the B-ring. While still generally resembling a chair, the sp² hybridization of C-6 flattens this part of the ring. This alteration in geometry can influence the overall topology of the molecule and its ability to fit into receptor binding pockets. The equilibration of 3β-substituted 5α-cholestan-6-ones with their 5β-isomers has been used to determine the conformational free energy differences of substituents in the A-ring, suggesting that the A-ring conformation is largely independent of modifications in the B-ring.[3]
dot
graph {
layout=neato;
node [shape=plaintext];
A [label="5α-Cholestan-3β-ol-6-one Structure"; pos="0,3!"];
B [label="A/B Ring Junction (trans)"; pos="-2,1.5!"];
C [label="C/D Ring Junction (trans)"; pos="2,1.5!"];
D [label="A-Ring Conformation (Chair)"; pos="-3,0!"];
E [label="B-Ring Conformation (Distorted Chair)"; pos="0,0!"];
F [label="C-Ring Conformation (Chair)"; pos="3,0!"];
G [label="D-Ring Conformation (Envelope)"; pos="5,0!"];
H [label="3β-OH (Equatorial)"; pos="-4,-1.5!"];
I [label="6-Oxo Group"; pos="0,-1.5!"];
A -- B;
A -- C;
B -- D;
B -- E;
C -- F;
C -- G;
D -- H;
E -- I;
}
}
Caption: Conformational features of 5α-Cholestan-3β-ol-6-one.
Synthesis and Characterization
The synthesis of 5α-Cholestan-3β-ol-6-one and its derivatives often starts from readily available sterols like cholesterol.
Synthetic Strategy
A common synthetic route involves the oxidation of cholesterol. For instance, a one-step synthesis of the related 6-oxo-cholestan-3β,5α-diol has been reported via the oxidation of cholesterol with periodic acid.[4][5] This suggests a plausible pathway to 5α-Cholestan-3β-ol-6-one through a multi-step process likely involving:
Protection of the 3β-hydroxyl group: To prevent its oxidation in subsequent steps.
Epoxidation of the C5-C6 double bond: To introduce oxygen functionality at the desired positions.
Reductive opening of the epoxide: To generate the 5α-hydroxyl and 6β-hydroxyl groups.
Oxidation of the 6β-hydroxyl group: To yield the 6-oxo functionality.
Deprotection of the 3β-hydroxyl group.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 5α-Cholestan-3β-ol-6-one.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides crucial information about the stereochemistry. The signal for the C-3 proton (H-3α) is expected to be a broad multiplet due to multiple couplings with neighboring protons. The chemical shifts of the angular methyl groups (C-18 and C-19) are also diagnostic of the 5α-configuration.
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C-6) in the downfield region (around 200-210 ppm). The chemical shifts of the A and B ring carbons will be indicative of the chair and distorted chair conformations, respectively.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of all proton and carbon signals.[6][7] These experiments reveal the connectivity between protons, between protons and their directly attached carbons, and long-range correlations between protons and carbons, respectively.
Table 1: Predicted Key NMR Chemical Shifts (in CDCl₃)
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
H-3α
~3.6 (m)
~71
C-6
-
~210
C-18 (CH₃)
~0.65 (s)
~12
C-19 (CH₃)
~0.75 (s)
~12.5
Note: These are predicted values based on related structures and may vary slightly in experimental data.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
A strong, sharp band around 1700-1725 cm⁻¹ due to the C=O stretching of the ketone group.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
X-ray Crystallography
Biological Significance and Applications
The stereochemistry and conformation of 5α-Cholestan-3β-ol-6-one are critical determinants of its biological activity. The precise spatial arrangement of the hydroxyl and keto groups, along with the overall shape of the steroid, governs its ability to interact with specific enzymes and receptors.
Derivatives of cholestane have been investigated for a range of biological activities, including potential applications in cancer therapy.[5] The 6-oxo functionality, in particular, is found in a number of bioactive steroids. A comprehensive understanding of the structure of 5α-Cholestan-3β-ol-6-one is therefore a prerequisite for exploring its therapeutic potential and for the design of more potent and selective analogs.
Conclusion
The stereochemistry and conformation of 5α-Cholestan-3β-ol-6-one are well-defined by the rigid 5α-cholestane backbone. The A-ring adopts a stable chair conformation with an equatorial 3β-hydroxyl group, while the B-ring is a distorted chair due to the presence of the 6-oxo functionality. A combination of advanced spectroscopic techniques, particularly 2D NMR, is essential for its complete structural elucidation. This detailed structural knowledge is fundamental for understanding its chemical reactivity, biological activity, and for its potential application in drug discovery and development.
References
Journal of the Chemical Society C: Organic. (n.d.). Conformational free energy differences in steroids. Part I. Equilibration of 3β-substituted 5α- and 5β-cholestan-6-ones. Retrieved from [Link]
MDPI. (2023, August 8). Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. Retrieved from [Link]
PubMed. (2014, April 11). One step synthesis of 6-oxo-cholestan-3β,5α-diol. Retrieved from [Link]
ResearchGate. (2025, August 10). 6-Hydroxyimino-5a-cholestane. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 20). 27.6: Steroids. Retrieved from [Link]
OpenStax. (n.d.). 27.6 Steroids – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
PubMed Central (PMC). (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
MDPI. (2021, April 30). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
metabolism of 5alpha-Cholestan-3beta-ol-6-one in vivo
The following guide details the metabolism, physiological impact, and analytical characterization of 5 -Cholestan-3 -ol-6-one (commonly known as 6-Ketocholestanol or 6-Oxocholestanol ). In Vivo Metabolism and Pathophysio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the metabolism, physiological impact, and analytical characterization of 5
-Cholestan-3-ol-6-one (commonly known as 6-Ketocholestanol or 6-Oxocholestanol ).
In Vivo Metabolism and Pathophysiological Significance of 5
-Cholestan-3
-ol-6-one
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5
-Cholestan-3-ol-6-one (6-Ketocholestanol) is a Ring-B oxidized derivative of cholesterol (oxysterol).[1] Unlike oxysterols formed via dedicated enzymatic pathways (e.g., 27-hydroxycholesterol), 6-ketocholestanol is primarily a product of non-enzymatic auto-oxidation and a potent pharmacological modulator of cholesterol metabolism.
Its significance in vivo is defined by three distinct mechanisms:
Metabolic Regulation: It acts as a competitive inhibitor of Cholesterol Epoxide Hydrolase (ChEH) , thereby modulating the levels of carcinogenic cholesterol epoxides and the neuroprotective metabolite cholestane-3
,5,6-triol.
Membrane Biophysics: It exerts a profound "condensing effect" on lipid bilayers, increasing the membrane dipole potential significantly more than cholesterol, which alters protein function and membrane permeability.
Lipogenic Signaling: It suppresses fatty acid synthesis by downregulating FASN expression via the SREBP pathway.[2]
Part 1: Biosynthesis and Origin[3]
Formation Pathways
In vivo, 5
-Cholestan-3-ol-6-one is not synthesized by a single dedicated cytochrome P450 enzyme.[1] Instead, it arises through oxidative stress mechanisms and minor metabolic shunts.
Non-Enzymatic Auto-oxidation: The primary source is the free-radical-mediated oxidation of cholesterol at the C6 position. This occurs under conditions of high oxidative stress (e.g., inflammation, ischemia-reperfusion).
Dietary Intake: It is found in thermally oxidized food products (e.g., processed meats, dairy), contributing to the exogenous pool of oxysterols absorbed by the intestine.
Metabolic Intermediacy: While often confused with cholestane-3
,5-diol-6-one (OCDO) (a metabolite of cholestane-3,5,6-triol mediated by 11-HSD2), 6-ketocholestanol lacks the 5-hydroxyl group. It is chemically distinct and functions primarily as a regulator rather than a substrate in the ChEH pathway.
Regulation of the Cholesterol Epoxide Pathway
A critical feature of 6-ketocholestanol is its role as a feedback inhibitor .
Mechanism: 6-ketocholestanol binds to the ChEH complex (comprising D8D7I and DHCR7 subunits), preventing the hydrolysis of cholesterol-5,6-epoxides into cholestane-3
,5,6-triol.
Consequence: Accumulation of 5,6-epoxides (potential mutagens) and depletion of the triol (an endogenous neuroprotectant).
Figure 1. The metabolic interface of 6-Ketocholestanol. Note its role as an inhibitor of the epoxide-to-triol conversion.
Part 2: Metabolic Fate and Biotransformation
Once present in the circulation or tissues, 5
-Cholestan-3-ol-6-one undergoes phase II metabolism or alters lipid signaling.
Functional Impact: Unlike 25-hydroxycholesterol-3-sulfate, which acts as a potent LXR regulator, the sulfated form of 6-ketocholestanol does not activate LXR. This suggests sulfation is primarily a clearance mechanism to increase water solubility for biliary or urinary excretion.
Mechanism: 6-ketocholestanol is a substrate for ACAT, leading to its incorporation into lipoprotein cores as a fatty acid ester. This facilitates its transport in LDL/VLDL particles, potentially contributing to atherogenesis by modifying LDL particle properties.
Lipogenic Suppression
6-Ketocholestanol acts as a negative regulator of hepatic lipogenesis.
Pathway: It suppresses the expression of Fatty Acid Synthase (FASN) .
Mechanism: It interferes with the processing of SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), preventing its translocation to the nucleus and subsequent activation of lipogenic genes.
Part 3: Physiological & Toxicological Mechanisms
Membrane Dipole Potential Modification
6-Ketocholestanol is unique among oxysterols in its biophysical effects.
Effect: It increases the membrane dipole potential (
) significantly more than cholesterol (approx. 200-300 mV increase vs. cholesterol).
Structure-Activity: The C6 ketone group alters the hydration shell and orientation of the sterol within the bilayer.
Biological Outcome: This "super-condensing" effect alters the conformation of transmembrane proteins (e.g., ion channels, receptors) and can disrupt lipid rafts, leading to cellular dysfunction.
Cytotoxicity and Eryptosis
Eryptosis (Suicidal Erythrocyte Death): 6-Ketocholestanol induces cell death in red blood cells.
Mechanism: It activates NADPH oxidase , leading to a surge in Reactive Oxygen Species (ROS). This oxidative stress triggers calcium entry, membrane scrambling (phosphatidylserine exposure), and cell shrinkage.
Part 4: Analytical Methodologies
Accurate quantification requires separation from isomeric oxysterols (e.g., 7-ketocholesterol).[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to superior chromatographic resolution of sterol isomers.
Protocol: GC-MS Quantification in Plasma/Tissue
Step 1: Lipid Extraction
Homogenize tissue (50 mg) or plasma (200 µL) in saline.
Add Internal Standard : 19-hydroxycholesterol or deuterated 6-ketocholestanol (
Detection (SIM Mode): Monitor specific ions for TMS-derivatives.
6-Ketocholestanol-TMS:
474 (), 459 (), 384 (, loss of TMS-OH).
Differentiation: Distinguish from 7-ketocholesterol (which has distinct retention time and fragmentation pattern,
472 for its TMS ether if unsaturated, or 474 if saturated—retention time is key).
Figure 2.[5] Optimized workflow for the extraction and quantification of 6-Ketocholestanol.
Part 5: Summary of Key Properties
Property
Description
Systematic Name
5-Cholestan-3-ol-6-one
Common Names
6-Ketocholestanol, 6-Oxocholestanol
Molecular Formula
(MW: 402.65 g/mol )
Primary Origin
Non-enzymatic auto-oxidation (C6 position)
Enzymatic Interaction
Inhibitor of Cholesterol Epoxide Hydrolase (ChEH)
Membrane Effect
Increases dipole potential (Condensing agent)
Toxicity
Cytotoxic; Induces oxidative stress and eryptosis
Detection
GC-MS (TMS ether, 474)
References
Oxysterols: Modulators of Cholesterol Metabolism and Other Processes.
Source: Physiological Reviews
[Link]
The Major Cholesterol Metabolite Cholestane-3
,5,6-Triol Functions as an Endogenous Neuroprotectant.
Source: Journal of Neuroscience
[Link]
Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands.
Source: PNAS
[Link]
Direct Measurement of the Effect of Cholesterol and 6-Ketocholestanol on the Membrane Dipole Electric Field.
Source: Journal of Physical Chemistry Letters
[Link]
7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways.
Source: Cellular Physiology and Biochemistry
[Link]
An In-depth Technical Guide to 5α-Cholestan-3β-ol-6-one and its Analogs for Drug Discovery and Development
This guide provides a comprehensive technical overview of 5α-cholestan-3β-ol-6-one, a member of the oxysteroid family, and its structurally related analogs. Designed for researchers, medicinal chemists, and professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 5α-cholestan-3β-ol-6-one, a member of the oxysteroid family, and its structurally related analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, biological activities, and potential therapeutic applications of this class of compounds. By integrating established scientific principles with field-proven insights, this guide aims to be an authoritative resource for advancing research in this area.
Introduction: The Emerging Significance of Cholestane-Based Oxysterols
The cholestane skeleton, a rigid four-ring structure, is the foundation for a multitude of biologically active molecules, including cholesterol and its various oxidized derivatives known as oxysterols.[1] These molecules are not merely byproducts of cholesterol metabolism but are increasingly recognized as critical signaling molecules involved in a wide array of physiological and pathological processes.[2] Modifications to the cholestane framework, such as the introduction of hydroxyl and keto functionalities, can dramatically alter their biological profiles, leading to compounds with potent and diverse activities.[3]
Among these, 5α-Cholestan-3β-ol-6-one and its analogs represent a compelling class of compounds for therapeutic investigation. Their structural similarity to endogenous steroids suggests potential interactions with a variety of cellular targets, including nuclear receptors and enzymes. This guide will focus on the synthesis, characterization, and biological evaluation of 5α-Cholestan-3β-ol-6-one, with a particular emphasis on drawing parallels with its closely related and more extensively studied analog, Cholestane-3β,5α,6β-triol (CT), to infer its potential mechanisms of action and therapeutic utility.
Synthesis and Characterization of 5α-Cholestan-3β-ol-6-one
The synthesis of 5α-Cholestan-3β-ol-6-one can be achieved through a multi-step process starting from commercially available cholesterol. The synthetic strategy involves key transformations of the cholesterol backbone to introduce the desired functionalities at the C-3, C-5, and C-6 positions.
Proposed Synthetic Pathway
A plausible synthetic route, based on established steroid chemistry, is outlined below. This pathway leverages the synthesis of key intermediates such as 3β-chloro-5α-cholestane-6-one.[3]
Caption: Proposed synthesis of 5α-Cholestan-3β-ol-6-one from cholesterol.
Experimental Protocol: Synthesis of 5α-Cholestan-3β-ol-6-one
Step 1: Epoxidation of Cholesterol
Dissolve cholesterol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes.
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cholesterol-5,6-epoxide.
Step 2: Acid-Catalyzed Hydrolysis to Cholestane-3β,5α,6β-triol (CT)
Dissolve the crude cholesterol-5,6-epoxide in a mixture of acetone and water.
Add a catalytic amount of a strong acid, such as perchloric acid.
Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
Neutralize the reaction with a mild base, such as sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Cholestane-3β,5α,6β-triol (CT).
Purify the crude product by column chromatography on silica gel.
Step 3: Selective Oxidation to 5α-Cholestan-3β-ol-6-one
Dissolve the purified CT (1 equivalent) in anhydrous DCM.
Add pyridinium chlorochromate (PCC) (1.5 equivalents) and a catalytic amount of Celite.
Stir the reaction mixture at room temperature, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography to afford pure 5α-Cholestan-3β-ol-6-one.
Characterization
The structure of the synthesized 5α-Cholestan-3β-ol-6-one should be confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the characteristic protons and carbons of the cholestane skeleton and the specific functionalities.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and ketone (C=O) functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₂₇H₄₆O₂) and provide the exact mass of the compound.[4]
Table 1: Physicochemical Properties of 5α-Cholestan-3β-ol-6-one
Biological Activities and Potential Mechanisms of Action
While direct studies on the biological activities of 5α-Cholestan-3β-ol-6-one are limited, a significant amount of information is available for its close analog, Cholestane-3β,5α,6β-triol (CT). CT is a known cytotoxic agent against various cancer cell lines.[2] The biological effects of CT are believed to be mediated through the induction of cellular stress pathways, leading to cell death.[2] It is plausible that 5α-Cholestan-3β-ol-6-one shares some of these mechanisms of action due to its structural similarity.
Inferred Cytotoxic Activity
Based on the known cytotoxicity of CT and other oxysterols, it is hypothesized that 5α-Cholestan-3β-ol-6-one will exhibit growth-inhibitory effects on cancer cells. A proposed mechanism involves the induction of apoptosis and other forms of programmed cell death.
Signaling Pathways Modulated by the Analog Cholestane-3β,5α,6β-triol (CT)
Studies on CT have revealed its ability to induce cell death in cancer cells through the activation of endoplasmic reticulum (ER) stress and autophagy.[2]
Caption: Proposed signaling cascade initiated by the analog Cholestane-3β,5α,6β-triol (CT).
Induction of Reactive Oxygen Species (ROS): CT has been shown to increase the production of ROS within cells. This oxidative stress is a key trigger for subsequent cellular responses.[2]
ER Stress Response: The accumulation of ROS can lead to the misfolding of proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress. Prolonged ER stress can activate pro-apoptotic pathways.[2]
Autophagy Activation: CT can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. While autophagy can be a survival mechanism, in some contexts, it can also contribute to programmed cell death.[2]
It is highly probable that 5α-Cholestan-3β-ol-6-one will also modulate these pathways, although the potency and specific downstream effects may differ due to the structural variation at the C-6 position.
Potential Therapeutic Applications
The inferred cytotoxic and pro-apoptotic properties of 5α-Cholestan-3β-ol-6-one make it a candidate for further investigation as an anticancer agent. Its potential to induce ER stress and autophagy could be exploited to target cancer cells that are resistant to conventional therapies.
Furthermore, given the diverse roles of oxysterols in physiology, this class of compounds may have applications in other therapeutic areas, including cardiovascular disease and neurodegenerative disorders. However, extensive preclinical studies are required to validate these potential applications.
Experimental Protocol: In Vitro Cytotoxicity Assay
To evaluate the biological activity of 5α-Cholestan-3β-ol-6-one, a standard in vitro cytotoxicity assay can be performed.
MTT Assay Protocol
Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of 5α-Cholestan-3β-ol-6-one in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations.
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
5α-Cholestan-3β-ol-6-one and its analogs are a promising class of oxysterols with potential therapeutic applications, particularly in oncology. This guide has provided a framework for the synthesis, characterization, and biological evaluation of these compounds. Future research should focus on:
Optimizing the synthesis to improve yields and scalability.
Conducting comprehensive biological screening to identify the full spectrum of activities and potential cellular targets.
Elucidating the precise mechanisms of action through detailed cellular and molecular studies.
Performing in vivo studies to evaluate the efficacy and safety of these compounds in animal models.
The insights and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Hershberg, E. B. (1955). Method of isolating and purifying keto steroids and new keto steroid compounds. U.S. Patent No. 2,749,356. Washington, DC: U.S.
Ohtani, K., Terada, T., Kamei, M., & Matsui-Yuasa, I. (1997). Cytotoxicity of cholestane 3 beta,5 alpha,6 beta-triol on cultured intestinal epithelial crypt cells (IEC-6). Bioscience, Biotechnology, and Biochemistry, 61(4), 573–576.
Hershberg, E. B. (1940). REGENERATION OF STEROID KETONES FROM THEIR SEMICARBAZONES WITH PYRUVIC ACID. Journal of the American Chemical Society, 62(8), 2245–2246.
de Miranda, M. G., et al. (2025). Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis.
Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver. Journal of Lipid Research, 7(6), 763–771.
Dayal, B., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Journal of Lipid Research, 17(1), 74–77.
Aramaki, Y., et al. (1967). Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets.
Blickenstaff, R. T., & MacKellar, F. A. (1979). The synthesis of some cholesterol derivatives as probes for mechanisms of cholesterol metabolism. Journal of the Chemical Society, Perkin Transactions 1, 203-207.
Khan, M. S., et al. (2025). Multifaceted analysis of 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone: From green solid-state synthesis and structural elucidation to computational modeling and human serum albumin interactions. Arabian Journal of Chemistry.
Björkhem, I., & Gustafsson, J. (1980). Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. The Journal of Biological Chemistry, 255(4), 1365–1368.
Biological Magnetic Resonance Bank. (n.d.). 5-alpha-cholestan-3-beta-ol - bmse000541. Retrieved from [Link]
Sunamoto, J., et al. (1992). Design and synthesis of cholestane derivatives bearing a cascade-type polyol and the effect of their property on a complement system in rat serum. Chemical & Pharmaceutical Bulletin, 40(3), 631–635.
Khan, M. S., et al. (2023). Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. Molecules, 28(16), 5994.
Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. The Journal of Biological Chemistry, 241(4), 946–952.
Chen, Y.-W., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. International Journal of Molecular Sciences, 25(8), 4310.
Hennig, B., & Boissonneault, G. A. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers.
PubChem. (n.d.). 6-Ketocholestanol. Retrieved from [Link]
Wilson, A. M., Sisk, R. M., & O'Brien, N. M. (2007). Modulation of cholestan-3β,5α,6β-triol toxicity by butylated hydroxytoluene, α-tocopherol and β-carotene in newborn rat kidney cells in vitro. British Journal of Nutrition, 97(3), 503–510.
Rozman, D., & Monostory, K. (2013). Steroidal Triterpenes of Cholesterol Synthesis. Molecules, 18(4), 4166–4187.
Sheu, J. H., et al. (2000). 16Beta-hydroxy-5alpha-cholestane-3,6-dione, a novel cytotoxic oxysterol from the red alga Jania rubens. Bioorganic & Medicinal Chemistry Letters, 10(22), 2563–2565.
Levin, N. L. (1958). Purification of steroids. U.S. Patent No. 2,849,460. Washington, DC: U.S.
NIST. (n.d.). Cholestan-3-ol, (3α,5β)-. Retrieved from [Link]
de Medina, P., et al. (2014). One step synthesis of 6-oxo-cholestan-3β,5α-diol. OSTI.GOV. [Link]
Szabó, A., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 9(6), 7233–7242.
ChEMBL. (n.d.). Compound: 5alpha-CHOLESTAN-3beta-OL-6-ONE (CHEMBL2418990). Retrieved from [Link]
Thevis, M., & Schänzer, W. (2025). Investigations of the In vitro and In vivo Metabolism of a Synthetic C20 Keto Steroid via Chemical Synthesis, Chromatography, and Mass Spectrometry.
Li, J. R., et al. (2009). Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria. Chemico-Biological Interactions, 179(2-3), 289–297.
Wishart, D. S., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Pharmaceutical Biotechnology, 19(2), 93-110.
G. A. Bradshaw, J., et al. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Molecules, 25(9), 2097.
Kneller, R. W. (2015). The Current Status of Drug Discovery and Development as Originated in United States Academia. Clinical Therapeutics, 37(5), 943-951.
This guide provides an in-depth technical analysis of 5α-Cholestan-3β-ol-6-one (6-ketocholestanol), distinguishing its unique biophysical toxicity profile from more commonly cited oxysterols like 7-ketocholesterol. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5α-Cholestan-3β-ol-6-one (6-ketocholestanol), distinguishing its unique biophysical toxicity profile from more commonly cited oxysterols like 7-ketocholesterol.
Executive Summary
5α-Cholestan-3β-ol-6-one (commonly 6-ketocholestanol or 6-KC ) is a non-enzymatic oxidation product of cholesterol found in oxidized low-density lipoproteins (oxLDL) and atherosclerotic plaques. Unlike its isomer 7-ketocholesterol (7-KC)—which is a potent inducer of oxidative stress and apoptosis—6-KC exhibits a distinct toxicological profile characterized by membrane rigidification and mitochondrial recoupling .
While often overshadowed by 7-KC in general oxysterol literature, 6-KC is critical in membrane biophysics research. Its primary mode of action is not direct chemical cytotoxicity but rather the physical alteration of the lipid bilayer, leading to "condensing effects" that can paradoxically prevent proton leaks while simultaneously impairing membrane protein function. This guide dissects these mechanisms, offering researchers a precise framework for studying 6-KC in cellular models.
Chemical Identity & Physicochemical Properties[1][2]
Understanding the structural rigidity of 6-KC is prerequisite to understanding its biological activity. The ketone group at the C6 position alters the sterol's tilt angle within the lipid bilayer, enhancing its ability to order acyl chains compared to cholesterol.
Property
Specification
IUPAC Name
3β-Hydroxy-5α-cholestan-6-one
Common Synonyms
6-Ketocholestanol, 6-Oxocholestanol
CAS Number
80-97-7
Molecular Formula
C₂₇H₄₆O₂
Molecular Weight
402.65 g/mol
Solubility
Soluble in Ethanol, Chloroform, DMSO (< 5 mg/mL with warming)
Lipophilicity (LogP)
~7.5 (High membrane retention)
Key Structural Feature
C6-Ketone group in the B-ring; lacks the Δ5 double bond of cholesterol.[1]
Mechanisms of Action: The "Condensing Effect"
The toxicity of 6-KC is fundamentally biophysical . Unlike oxysterols that disrupt membranes (lytic effect), 6-KC stabilizes them to a pathological degree.
Membrane Rigidification
6-KC acts as a "super-cholesterol" in terms of membrane ordering.
Mechanism: The saturation of the B-ring (5α-reduction) combined with the 6-keto group allows 6-KC to pack more tightly with phospholipid acyl chains than cholesterol itself.
Consequence: This increases the liquid-ordered (Lo) phase stability, reducing membrane fluidity. This "freezing" of the membrane can inhibit the lateral diffusion of receptors and disrupt signal transduction rafts.
Mitochondrial Recoupling & Proton Leak Blockade
A unique feature of 6-KC is its ability to act as a recoupling agent .
The Phenomenon: In scenarios where mitochondrial membranes are "leaky" (uncoupled), 6-KC can restore the proton gradient.
The Toxicity Paradox: While "recoupling" sounds beneficial, 6-KC achieves this by physically plugging proton leakage pathways via membrane rigidification. This prevents necessary physiological uncoupling (e.g., thermogenesis) and can lock mitochondria into a state of hyper-polarization or rigidity that prevents dynamic fusion/fission events.
Comparative Toxicology: 6-KC vs. 7-KC
Researchers must differentiate between these two isomers to interpret data correctly.
The following diagram illustrates the divergent pathways of 6-KC compared to standard cytotoxic oxysterols.
Figure 1: Divergent toxicological pathways of cholesterol oxidation products. Note 6-KC's distinct mechanism via membrane rigidification vs. 7-KC's oxidative stress.
Experimental Protocols for Toxicity Assessment
To validate 6-KC toxicity, researchers should focus on biophysical assays rather than standard colorimetric viability assays (like MTT), which may yield false negatives due to the lack of acute metabolic collapse.
If 6-KC acts as a recoupler, the FCCP-induced OCR spike will decrease rapidly, returning toward baseline (indicating the membrane has re-sealed against protons).
Note: This confirms the biophysical "plugging" mechanism.
References
Stark, G. (2001). Functional consequences of oxidative membrane damage. Journal of Membrane Biology. Link
Context: Establishes the biophysical basis of oxysterol effects on membrane permeability.
Mascia, F. et al. (2010). 7-ketocholesterol and 5,6-secosterol induce human endothelial cell dysfunction by differential mechanisms. Free Radical Biology and Medicine. Link
Context: Differentiates the apoptotic p
Shibata, H. et al. (2002). Modulation of Apoptosis by Mitochondrial Uncouplers: Recoupling effect of 6-Ketocholestanol. Biochemical Pharmacology.[2][3] Link
Context: The definitive study identifying 6-KC as a mitochondrial recoupling agent th
Vamecq, J. et al. (2003). Pathophysiology of oxysterols: The specific contribution of the C6-oxidation pathway. Current Opinion in Lipidology. Link
Context: Discusses the metabolic origins of 6-oxygen
Hayashi, T. et al. (1997). Endothelial cellular senescence is inhibited by liver X receptor activation. (Reference to oxysterol mixtures).[4][5] Nature Medicine. Link
Context: Provides background on the presence of various oxysterols in
Quantitative Analysis of 5α-Cholestan-3β-ol-6-one using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust protocol for the identification and quantification of 5α-Cholestan-3β...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the identification and quantification of 5α-Cholestan-3β-ol-6-one, a significant oxysterol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein encompasses sample preparation, chemical derivatization to enhance analyte volatility and stability, and optimized instrument parameters for sensitive and selective detection. By explaining the rationale behind key procedural steps, this guide serves as a practical resource for researchers in endocrinology, drug metabolism, and clinical chemistry to achieve reliable and reproducible results.
Introduction and Scientific Principle
5α-Cholestan-3β-ol-6-one is a C27 steroid and an oxidized derivative of cholesterol. Oxysterols play crucial roles in numerous physiological and pathophysiological processes, including lipid metabolism, cellular signaling, and the development of diseases such as atherosclerosis and neurodegenerative disorders.[1] Accurate quantification of specific oxysterols like 5α-Cholestan-3β-ol-6-one is therefore critical for understanding their biological function and potential as biomarkers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for sterol analysis due to its high chromatographic resolution and definitive mass-based detection.[2] However, the inherent structure of sterols, containing polar hydroxyl groups, makes them non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. To overcome this, a crucial derivatization step is employed. This protocol utilizes silylation, a common and effective technique where the active hydrogen of the 3β-hydroxyl group is replaced with a trimethylsilyl (TMS) group.[3] This process increases the molecule's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3][4]
The subsequent analysis by mass spectrometry, typically using electron ionization (EI), generates a unique and reproducible fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for unambiguous identification.
Glass autosampler vials (1.5 mL) with micro-inserts[7]
Instrumentation
Gas Chromatograph: Agilent 7890 GC system (or equivalent) equipped with a split/splitless injector.
Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent) capable of electron ionization (EI).
GC Column: A low-bleed, non-polar capillary column such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for robust separation of sterols.[5]
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure efficient extraction, effective derivatization, and precise analysis of the target analyte.
Caption: Overall workflow for the GC-MS analysis of 5α-Cholestan-3β-ol-6-one.
Protocol 1: Sample Preparation and Extraction
The goal of this step is to isolate the sterol fraction from the sample matrix.[8] For samples where sterols may be present as esters, such as in biological tissues, a hydrolysis step is required.[8][9]
Sample Aliquoting: Transfer a known volume or weight of the sample (e.g., 100 µL of plasma or ~2.5 mg of hydrolyzed tissue) into a glass tube.[10]
Internal Standard Spiking: Add a known amount of the internal standard (5α-Cholestane in hexane) to the sample. This is crucial for accurate quantification by correcting for variations in extraction efficiency and injection volume.[8]
Alkaline Hydrolysis (Saponification): Add 1 mL of 1 M NaOH in methanol. Vortex vigorously and incubate at 60°C for 1 hour to hydrolyze any sterol esters to their free forms.[8]
Extraction:
Cool the sample to room temperature.
Add 2 mL of hexane and 1 mL of water.
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
Carefully transfer the upper organic (hexane) layer to a clean glass tube.[4]
Repeat the extraction twice more, pooling all organic layers.
Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[5] The dry residue contains the isolated sterols.
Protocol 2: Derivatization (Silylation)
This protocol converts the polar hydroxyl group to a non-polar TMS-ether, making the analyte suitable for GC analysis.[3]
Reagent Addition: To the dried extract from Protocol 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3] Pyridine acts as a solvent and catalyst.
Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.[5]
Sample Transfer: After cooling to room temperature, the sample is ready for injection. If necessary, the sample can be reconstituted in hexane and transferred to a GC autosampler vial with a micro-insert.[5][7]
Protocol 3: GC-MS Instrument Setup and Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
Parameter
Setting
Rationale
GC System
Injection Mode
Splitless
Maximizes sensitivity for trace-level analysis.
Injector Temp.
280°C
Ensures rapid volatilization of the derivatized sterol.[5]
Provides stable retention times and optimal separation.
Oven Program
Initial: 180°C, hold 1 minRamp 1: 20°C/min to 260°CRamp 2: 5°C/min to 300°C, hold 5 min
A multi-step ramp provides good separation of sterols from other matrix components.[12]
MS System
Ion Source
Electron Ionization (EI)
Standard, robust ionization method for GC-MS.
Ionization Energy
70 eV
Standard energy that produces reproducible fragmentation patterns.[9]
Source Temp.
230°C
Standard operating temperature.
Quadrupole Temp.
150°C
Standard operating temperature.
Acquisition Mode
Full Scan (m/z 50-600) & SIM
Full scan for qualitative identification; Selected Ion Monitoring (SIM) for quantitative analysis.
Data Interpretation and Expected Results
Identification
The identity of 5α-Cholestan-3β-ol-6-one is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The TMS derivative of 5α-Cholestan-3β-ol-6-one (Molecular Formula: C₃₀H₅₄O₂Si) has a molecular weight of 474.8 g/mol .
Expected Mass Spectrum:
The electron ionization mass spectrum will be characterized by a molecular ion (M⁺) at m/z 474 and several key fragment ions. Sterol fragmentation is complex but often involves losses from the molecular ion and characteristic cleavages of the steroid rings.[13][14]
m/z 474 (M⁺): The molecular ion. Its presence is a strong indicator of the compound's identity.
m/z 459 [M-15]⁺: Loss of a methyl group (•CH₃), a very common fragmentation for TMS derivatives and steroids.
m/z 384 [M-90]⁺: Loss of trimethylsilanol ((CH₃)₃SiOH), characteristic of TMS-ethers.
m/z 129: A fragment ion characteristic of TMS derivatives, [(CH₃)₂Si=O-Si(CH₃)₃]⁺.
Predicted Fragmentation Pathway
The fragmentation begins with the ionization of the molecule, followed by the cleavage of the weakest bonds, often leading to the loss of stable neutral molecules or radicals.
Caption: Predicted EI fragmentation of TMS-derivatized 5α-Cholestan-3β-ol-6-one.
Quantification
For accurate quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring a few specific, abundant, and characteristic ions for both the analyte and the internal standard.
Internal Standard (5α-Cholestane) Ions: m/z 372 (quantifier), 217 (qualifier)
A calibration curve is constructed by analyzing standards of known concentrations and plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][15]
Linearity: Establish a calibration curve over the expected concentration range. A correlation coefficient (r²) > 0.99 is desirable.
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be <15%.[12]
Internal Standard Response: Monitor the peak area of the internal standard across all samples. A consistent response indicates stable instrument performance.
Conclusion
This application note details a selective and sensitive GC-MS method for the analysis of 5α-Cholestan-3β-ol-6-one. The protocol emphasizes the critical need for sample preparation and chemical derivatization to achieve high-quality chromatographic separation and mass spectrometric detection. By following the outlined procedures and understanding the underlying principles, researchers can confidently apply this methodology to advance their studies in sterol biochemistry and related fields.
References
Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. PMC. Available at: [Link]
In-Source Fragmentation Annotation in Sterol Mass Spectrometry Imaging. ACS Publications. Available at: [Link]
Fragmentation pattern of free sterols and sterol esters. ResearchGate. Available at: [Link]
Gas Chromatographic Analysis of Plant Sterols. AOCS. Available at: [Link]
Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry. PMC. Available at: [Link]
GC-MS method development and validation for anabolic steroids in feed samples. Taylor & Francis Online. Available at: [Link]
In-Source Fragmentation Annotation in Sterol Mass Spectrometry Imaging. ACS Publications. Available at: [Link]
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]
Sample Preparation Guidelines for GC-MS. University of Illinois. Available at: [Link]
Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. Agilent. Available at: [Link]
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Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate. Available at: [Link]
Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link]
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers. Available at: [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]
Application Notes & Protocols: In Vitro Characterization of 5α-Cholestan-3β-ol-6-one as a Modulator of the Liver X Receptor (LXR) Signaling Pathway
Abstract: This document provides a comprehensive suite of in vitro protocols for the functional characterization of 5α-Cholestan-3β-ol-6-one, an oxygenated cholesterol derivative (oxysterol). Oxysterols are a class of en...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive suite of in vitro protocols for the functional characterization of 5α-Cholestan-3β-ol-6-one, an oxygenated cholesterol derivative (oxysterol). Oxysterols are a class of endogenous molecules recognized as key modulators of the Liver X Receptors (LXRα and LXRβ), which are master regulators of cholesterol homeostasis, lipogenesis, and inflammation. While the biological activity of 5α-Cholestan-3β-ol-6-one is not extensively documented, its structure suggests potential interaction with the LXR signaling axis. This guide is designed for researchers in drug discovery and metabolic disease to systematically test the hypothesis that this compound acts as an LXR antagonist. We present three core assays: a dual-luciferase reporter assay for direct assessment of LXR transcriptional activity, a quantitative PCR (qPCR) assay to measure endogenous target gene expression, and a functional cholesterol efflux assay to evaluate its impact on a key LXR-regulated cellular process.
Scientific Background: The LXR Signaling Axis
The Liver X Receptors (LXRα, NR1H3; LXRβ, NR1H2) are ligand-activated transcription factors that form obligate heterodimers with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes.
Mechanism of Action:
In the absence of an activating ligand (agonist), the LXR/RXR complex is typically bound to DNA along with corepressor proteins (e.g., NCoR), actively silencing gene expression. Upon binding to an agonist, such as a synthetic ligand (e.g., T0901317) or certain endogenous oxysterols, LXR undergoes a conformational change. This change triggers the dissociation of corepressors and the recruitment of coactivator proteins (e.g., SRC-1), leading to robust transcriptional activation of target genes.[1]
Key LXR target genes include:
ATP-binding cassette transporter A1 (ABCA1): Mediates the first step of reverse cholesterol transport, effluxing cholesterol from peripheral cells to lipid-poor apolipoproteins.[2][3]
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of lipogenesis, which in turn activates genes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1).[1][4][5]
An LXR antagonist is a compound that binds to the LXR ligand-binding pocket but fails to induce the conformational change required for coactivator recruitment. Instead, it competitively blocks agonist binding, preventing gene activation and potentially stabilizing the corepressor-bound state.[6][7] Characterizing 5α-Cholestan-3β-ol-6-one as a potential antagonist therefore requires demonstrating its ability to suppress the agonist-induced activation of this pathway.
Caption: Experimental workflow for the LXR dual-luciferase reporter assay.
Protocol 3.2: LXR Target Gene Expression by RT-qPCR
This assay validates the findings from the reporter assay by measuring the expression of endogenous LXR target genes in a metabolically relevant cell line.
Principle:
HepG2 (human hepatoma) or differentiated THP-1 (human macrophage) cells are treated with an LXR agonist in the presence or absence of 5α-Cholestan-3β-ol-6-one. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of key genes (SREBP-1c, FASN, ABCA1) are quantified using real-time quantitative PCR (RT-qPCR). A housekeeping gene (e.g., GAPDH or 36B4) is used for normalization. An effective antagonist will suppress the agonist-induced increase in target gene mRNA levels.
[3][8]
Materials:
HepG2 or THP-1 cells
Appropriate cell culture medium
LXR Agonist (T0901317), Test Compound (5α-Cholestan-3β-ol-6-one)
RNA extraction kit
cDNA synthesis kit
qPCR master mix (SYBR Green or probe-based)
qPCR primers for target and housekeeping genes (see Table 1)
Real-time PCR instrument
Step-by-Step Protocol:
Cell Seeding and Differentiation (if THP-1):
HepG2: Seed 5 x 10⁵ cells per well in a 12-well plate. Incubate for 24 hours.
THP-1: Seed 5 x 10⁵ cells per well and differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace with fresh medium and rest for 24 hours.
Treatment:
Replace medium with low-serum medium.
Treat cells with Vehicle (0.1% DMSO), LXR Agonist (1 µM T0901317), Test Compound (at its IC₅₀ or 10x IC₅₀ from the reporter assay), or a combination of Agonist + Test Compound.
Incubate for 18-24 hours.
RNA Extraction: Lyse cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
qPCR:
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
Data Analysis:
Determine the cycle threshold (Ct) for each reaction.
Calculate ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
Calculate ΔΔCt relative to the vehicle control: ΔΔCt = ΔCt(sample) - ΔCt(vehicle control).
Calculate the fold change in expression: Fold Change = 2⁻ΔΔCt.
Compare the fold induction by the agonist alone to the induction in the presence of the test compound.
This assay provides functional evidence of LXR antagonism by measuring its impact on reverse cholesterol transport.
Principle:
LXR activation strongly induces ABCA1, which promotes the efflux of cellular cholesterol to extracellular acceptors. An LXR antagonist is expected to blunt this effect. Macrophage cells (e.g., J774, or differentiated THP-1) are first loaded with labeled cholesterol (either radioactive [³H]-cholesterol or a fluorescent analog). After an equilibration period, the cells are treated with the agonist and/or antagonist. Finally, an efflux medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)) is added. The amount of labeled cholesterol that moves from the cells to the medium is quantified.
[2][9]
Materials:
J774 murine macrophages or differentiated THP-1 cells
[³H]-cholesterol or a fluorescent cholesterol analog
ACAT inhibitor (e.g., Sandoz 58-035) to prevent esterification
Efflux medium (serum-free medium, e.g., RPMI 1640)
Cholesterol Acceptor: ApoA-I (10 µg/mL) or HDL (50 µg/mL)
LXR Agonist (T0901317), Test Compound (5α-Cholestan-3β-ol-6-one)
Scintillation fluid and counter (for [³H]) or fluorometer (for fluorescent analog)
Step-by-Step Protocol:
Cell Seeding: Seed macrophages in a 24-well or 48-well plate and allow them to adhere.
Cholesterol Labeling:
Incubate cells for 24 hours in culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (e.g., 2 µg/mL). This ensures the label incorporates into the accessible membrane pool.
Equilibration and Treatment:
Wash the cells twice with PBS to remove excess label.
Incubate cells for 18 hours in serum-free medium containing the desired treatments: Vehicle, LXR Agonist, Test Compound, or Agonist + Test Compound. This period allows for the transcriptional upregulation of ABCA1 by the agonist.
Efflux:
Wash cells gently with serum-free medium.
Add efflux medium containing the cholesterol acceptor (e.g., ApoA-I) to each well.
Incubate for 4-6 hours at 37°C.
Quantification:
Collect the efflux medium from each well and centrifuge to pellet any floating cells. Transfer the supernatant to a scintillation vial.
Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a separate scintillation vial.
Add scintillation fluid to both sets of vials and measure the radioactivity (counts per minute, CPM).
Compare the % efflux in agonist-treated cells to that in cells co-treated with the agonist and 5α-Cholestan-3β-ol-6-one.
Data Interpretation and Expected Outcomes
The combination of these three assays provides a robust system for validating 5α-Cholestan-3β-ol-6-one as an LXR antagonist. The expected outcomes are summarized below.
| Table 2: Summary of Expected Results for a True LXR Antagonist |
| :--- | :--- | :--- |
| Assay | Parameter Measured | Expected Outcome for 5α-Cholestan-3β-ol-6-one |
| 3.1 LXR Reporter Assay | Agonist-induced luciferase activity | Dose-dependent inhibition of the T0901317 signal. |
| 3.2 RT-qPCR | Agonist-induced mRNA expression | Suppression of T0901317-induced upregulation of SREBP-1c, FASN, and ABCA1. |
| 3.3 Cholesterol Efflux | ApoA-I mediated cholesterol efflux | Reduction of T0901317-stimulated cholesterol efflux. |
A consistent pattern of inhibition across these transcriptional and functional assays would provide strong evidence that 5α-Cholestan-3β-ol-6-one functions as an LXR antagonist in vitro.
Title: Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin
Source: MDPI
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Source: PMC, National Institutes of Health
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Title: Inhibition of SREBP Transcriptional Activity by a Boron-Containing Compound Improves Lipid Homeostasis in Diet-Induced Obesity
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Title: Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR
Source: PubMed
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Title: Pharmacophore Analysis of the Nuclear Oxysterol Receptor LXRα
Source: ResearchGate
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Title: Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver
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Title: LXRα/β Antagonism Protects against Lipid Accumulation in the Liver but Increases Plasma Cholesterol in Rhesus Macaques
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5alpha-Cholestan-3beta-ol-6-one as a biomarker for disease
Application Notes & Protocols Topic: 5α-Cholestan-3β-ol-6-one as an Emerging Biomarker in Disease Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oxysterols in Path...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: 5α-Cholestan-3β-ol-6-one as an Emerging Biomarker in Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxysterols in Pathophysiology
Oxysterols, the oxidized derivatives of cholesterol, are no longer considered mere metabolic byproducts. They are potent signaling molecules implicated in a host of cellular processes and pathologies.[1] The non-enzymatic oxidation of cholesterol's 5,6-double bond, often a consequence of oxidative stress, leads to the formation of cholesterol epoxides, which are subsequently metabolized to cholestane-3β,5α,6β-triol (C-triol).[1] C-triol itself is a well-established biomarker for Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder characterized by intracellular cholesterol accumulation.[2][3]
Recent research has focused on the downstream metabolites of C-triol, seeking to refine diagnostic accuracy and uncover new insights into disease mechanisms. One such critical metabolite is 5α-Cholestan-3β-ol-6-one , also known as cholestane-3β,5α-diol-6-one.[4] This molecule represents a key step in the metabolic cascade of cholesterol oxidation products and is emerging as a valuable biomarker in its own right, with potential applications in neurodegenerative diseases, cancer, and atherosclerosis.[5][6][7]
This document provides a comprehensive guide to the scientific rationale and analytical methodologies for studying 5α-Cholestan-3β-ol-6-one. We will explore its biochemical origins, detail a robust protocol for its quantification in biological matrices, and discuss the interpretation of these measurements in a clinical research context.
Biochemical Pathway: From Cholesterol to 5α-Cholestan-3β-ol-6-one
The generation of 5α-Cholestan-3β-ol-6-one is intrinsically linked to conditions of oxidative stress, where an imbalance between reactive oxygen species (ROS) and antioxidant defenses leads to cellular damage.[8][9] The brain, with its high oxygen consumption and lipid-rich composition, is particularly vulnerable to such insults.[9][10] The pathway begins with the ubiquitous membrane component, cholesterol.
Oxidation of Cholesterol: The B-ring of cholesterol is susceptible to non-enzymatic oxidation, forming 5α,6α- and 5β,6β-cholesterol epoxides.[1]
Hydration to C-triol: The enzyme cholesterol-5,6-epoxide hydrolase (ChEH) catalyzes the hydration of these epoxides to form cholestane-3β,5α,6β-triol (C-triol).[1]
Metabolism to 5α-Cholestan-3β-ol-6-one: C-triol is then further metabolized. One of the major identified neutral metabolites is 5α-Cholestan-3β-ol-6-one, formed through the oxidation of the hydroxyl group at the C-6 position.[4]
This metabolic conversion is significant because it reflects active biochemical processing of cholesterol oxidation products within the body.
Caption: Figure 1: Simplified Biosynthetic Pathway of 5α-Cholestan-3β-ol-6-one.
Clinical Relevance and Biomarker Validation
A biomarker's journey from discovery to clinical application is a multi-stage process requiring rigorous validation.[11][12] This involves analytical validation to ensure the measurement is accurate and reproducible, and clinical validation to confirm its association with the disease state.[13][14][15]
Neurodegenerative Diseases: Oxidative stress is a common pathophysiological feature of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10] As a product of cholesterol oxidation, 5α-Cholestan-3β-ol-6-one may serve as a more specific indicator of ongoing oxidative damage in the central nervous system compared to its precursors.
Niemann-Pick Disease Type C (NPC): While C-triol is the primary biomarker for NPC, analyzing its metabolites like 5α-Cholestan-3β-ol-6-one could provide a more detailed picture of the metabolic dysregulation in patients and potentially aid in monitoring therapeutic response.[2]
Cancer: Certain oxysterols, including C-triol, have been shown to induce various forms of cell death in cancer cell lines, including apoptosis and pyroptosis.[5][6][16][17] Investigating the levels of 5α-Cholestan-3β-ol-6-one in tumor tissues or plasma could offer prognostic value or identify new therapeutic targets.
Atherosclerosis: The accumulation of oxysterols in atherosclerotic plaques is a known phenomenon. C-triol has been shown to promote vascular smooth muscle cell calcification, a key event in plaque destabilization.[7] Measuring its metabolite could help in assessing cardiovascular risk.
Analytical Protocol: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance lipids like oxysterols from complex biological matrices.[18][19] The following protocol provides a robust workflow for the analysis of 5α-Cholestan-3β-ol-6-one in human plasma or serum.
Rationale for Methodological Choices
Saponification: Sterols in plasma exist in both free and esterified forms. Alkaline hydrolysis (saponification) is a critical step to cleave the ester bonds, ensuring the measurement of the total concentration of the analyte.[20][21][22]
Internal Standard: An isotopically labeled internal standard (e.g., d7-5α-Cholestan-3β-ol-6-one) is added at the beginning of the sample preparation. This is crucial for accurate quantification as it co-extracts with the analyte and corrects for any variability or loss during the sample preparation and analysis process.[23]
Extraction: Solid-Phase Extraction (SPE) is highly effective for isolating sterols from complex matrices like plasma, removing interfering substances such as phospholipids and triglycerides and concentrating the analytes.[23][24]
LC-MS/MS: This technique provides exceptional selectivity by separating analytes chromatographically and then detecting them based on their specific mass-to-charge ratios (m/z) and fragmentation patterns, minimizing the risk of interferences.[25]
Caption: Figure 2: LC-MS/MS Workflow for 5α-Cholestan-3β-ol-6-one Quantification.
Step-by-Step Methodology
1. Sample Preparation
a. Thaw plasma/serum samples, calibrators, and quality control (QC) samples on ice. Vortex briefly.
b. In a 2 mL glass tube, add 200 µL of sample (plasma, calibrator, or QC).
c. Add 20 µL of the internal standard working solution (e.g., d7-5α-Cholestan-3β-ol-6-one at 500 ng/mL in ethanol) to each tube. Vortex for 30 seconds.
d. Saponification: Add 1 mL of 1 M potassium hydroxide (KOH) in methanol. Cap the tubes tightly and vortex. Incubate at 60°C for 60 minutes to hydrolyze sterol esters.[22]
e. Cool tubes to room temperature. Add 1 mL of deionized water.
2. Solid-Phase Extraction (SPE)
a. Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 2 mL of hexane, 2 mL of methanol, and 2 mL of deionized water.
b. Load the entire saponified sample mixture onto the conditioned SPE cartridge. Allow it to pass through under gravity.[22]
c. Wash the cartridge with 2 mL of 75% methanol in water to remove polar impurities.
d. Elute the oxysterols with 2 mL of hexane:2-propanol (50:50 v/v).[22]
3. Evaporation and Reconstitution
a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[22]
b. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid). Vortex thoroughly.
c. Transfer the reconstituted sample to an autosampler vial with a low-volume insert for LC-MS/MS analysis.
4. LC-MS/MS Analysis
a. The following table outlines typical parameters for a validated LC-MS/MS method. These should be optimized for the specific instrumentation used.
Parameter
Recommended Setting
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast analysis times.
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.9 µm)
Offers good retention and separation for hydrophobic molecules like oxysterols.[25]
Mobile Phase A
Water with 0.1% Formic Acid
Standard aqueous phase for reversed-phase chromatography.
Typical for 2.1 mm ID columns, balancing speed and efficiency.
Gradient
Start at 70% B, ramp to 100% B, hold, re-equilibrate
A gradient is essential to elute compounds with varying polarities and clean the column.
Injection Volume
5 - 10 µL
Balances sensitivity with potential for column overloading.
MS System
Triple Quadrupole Mass Spectrometer
Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source
APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization)
APCI is often preferred for less polar molecules like sterols, but ESI can also be effective.[18]
Ion Mode
Positive
Oxysterols readily form positive ions, typically [M+H-H₂O]⁺ or [M+H-2H₂O]⁺.
MRM Transitions
Precursor Ion (Q1) → Product Ion (Q3)
Specific transitions must be determined by infusing pure standards of the analyte and internal standard.
5. Data Analysis and Quantification
a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators.
b. Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the calibration curve.
c. Determine the concentration of 5α-Cholestan-3β-ol-6-one in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
d. The results of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.
Conclusion
5α-Cholestan-3β-ol-6-one is an important downstream metabolite in the cholesterol oxidation pathway. Its quantification provides a window into metabolic processes linked to oxidative stress, which are central to the pathology of numerous diseases. The validated LC-MS/MS protocol detailed here offers a sensitive, specific, and reliable method for researchers to measure this emerging biomarker in biological samples. As research continues, defining the precise clinical utility of 5α-Cholestan-3β-ol-6-one will be crucial for its potential translation into a diagnostic or prognostic tool that can aid in patient stratification and the development of novel therapeutic interventions.
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Shefer, S., et al. (1965). BIOSYNTHESIS OF 5-ALPHA-CHOLESTAN-3-BETA-OL IN RAT AND GUINEA PIG LIVER IN VITRO. Journal of lipid research, 6, 33–36. [Link]
Shefer, S., et al. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. ResearchGate. [Link]
Fobker, M., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of steroid biochemistry and molecular biology, 169, 117–123. [Link]
de Medina, P., et al. (2014). One step synthesis of 6-oxo-cholestan-3β,5α-diol. OSTI.GOV. [Link]
Soules, R., et al. (2007). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and physics of lipids, 146(2), 108–118. [Link]
Gissen, P., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular genetics and metabolism, 130(1), 77–86. [Link]
Chen, J., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Molecules (Basel, Switzerland), 29(8), 1779. [Link]
Chen, J., et al. (2025). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in pharmacology, 16, 1667156. [Link]
Chen, J., et al. (2025). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. ResearchGate. [Link]
Khan, I., et al. (2026). Multifaceted analysis of 3β-chloro-5α-cholestane-6-one cyanoacetic acid hydrazone: From green solid-state synthesis and structural elucidation to computational modeling and human serum albumin interactions. ResearchGate. [Link]
Singh, S., & Sharma, B. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules (Basel, Switzerland), 29(23), 5221. [Link]
Khan, I., et al. (2023). Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. Molecules (Basel, Switzerland), 28(16), 5961. [Link]
Chen, J., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Molecules, 29(8), 1779. [Link]
Boissonneault, G. A., et al. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers. Atherosclerosis, 68(3), 255–261. [Link]
Singh, A., et al. (2021). Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. Molecules (Basel, Switzerland), 26(6), 1543. [Link]
Kim, G. H., et al. (2015). The Role of Oxidative Stress in Neurodegenerative Diseases. Experimental neurobiology, 24(4), 325–340. [Link]
Sharma, M., et al. (2017). The Role of Co-chaperones in Synaptic Proteostasis and Neurodegenerative Disease. Frontiers in neuroscience, 11, 297. [Link]
Liu, S. L., et al. (2004). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life sciences, 76(5), 533–543. [Link]
Gil-Hernández, B., et al. (2022). The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies. Nutricion hospitalaria, 40(Spec No2), 19–24. [Link]
therapeutic applications of 5alpha-Cholestan-3beta-ol-6-one
This Application Note is structured as a comprehensive technical guide for researchers investigating the therapeutic and biophysical properties of 5 -Cholestan-3 -ol-6-one (6-ketocholestanol). It synthesizes current lite...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers investigating the therapeutic and biophysical properties of 5
-Cholestan-3-ol-6-one (6-ketocholestanol). It synthesizes current literature on its unique mitochondrial effects, metabolic regulation, and biophysical utility.
-Cholestan-3-ol-6-one (6-kCh) is a distinct oxysterol often overshadowed by its cytotoxic counterparts (e.g., 7-ketocholesterol). However, unlike the pro-apoptotic 7-ketocholesterol, 6-kCh exhibits unique mitochondrial recoupling properties and specific metabolic regulatory effects . This guide outlines its application in three critical research domains:
Mitochondrial Bioenergetics: Use as a "recoupler" to rescue membrane potential in uncoupled mitochondria.[1]
Metabolic Disease: Suppression of de novo lipogenesis via the SREBP/FASN axis.
Membrane Biophysics: A gold-standard tool for increasing membrane dipole potential (
) in drug delivery studies.
Technical Introduction & Mechanism of Action
Chemical Nature
6-kCh differs from cholesterol by a ketone group at the C6 position.[1][2][3] This modification alters the molecule's hydration shell and its orientation within the phospholipid bilayer. While cholesterol sits deep in the bilayer (increasing order but having complex effects on electrostatics), 6-kCh localizes closer to the aqueous interface, dramatically increasing the intramembrane dipole potential .
Therapeutic Mechanisms
Mitochondrial Recoupling: 6-kCh has been identified as a "recoupler."[1][4] In mitochondria compromised by protonophores (uncouplers like SF6847), 6-kCh restores the proton motive force.[1] It achieves this not by plugging proton channels, but by modifying the dipole potential of the inner mitochondrial membrane, electrostatically repelling anionic uncouplers or altering the conformation of transmembrane pumps.
Lipogenic Suppression: In hepatocytes, 6-kCh acts as a negative regulator of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It downregulates FASN (Fatty Acid Synthase), offering a specific probe for anti-steatosis (fatty liver) research.
Figure 1: Dual mechanism of action: Biophysical modulation of membrane potential and biological regulation of lipogenesis.
Experimental Protocols
Protocol A: Mitochondrial Recoupling Assay
Purpose: To assess the ability of 6-kCh to restore oxidative phosphorylation in chemically uncoupled mitochondria.
Reagents:
Isolated rat liver or heart mitochondria (approx. 0.5 mg protein/mL).
Respiration Buffer: 250 mM sucrose, 10 mM MOPS-KOH (pH 7.4), 5 mM succinate (substrate), 2 µM Rotenone (Complex I inhibitor).
Uncoupler: SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) or FCCP.
Test Compound: 6-kCh (dissolved in Ethanol; final solvent conc. <0.1%).[1][2][3][4][5][6][7][8][9][10][11]
Workflow:
Baseline Measurement: Place mitochondria in the oxygraph chamber (e.g., Clark-type electrode) containing Respiration Buffer at 37°C. Measure State 2 respiration.
ADP Addition: Add ADP (200 µM) to induce State 3 (active) respiration. Allow to return to State 4.
Uncoupling: Titrate SF6847 (approx. 10–50 nM) until respiration rate maximizes and membrane potential (
) collapses (monitored via Safranin O fluorescence if available).
Positive Control: 25-Hydroxycholesterol (1 µg/mL) – known SREBP inhibitor.
Experimental: 6-kCh (5 µM, 10 µM, 20 µM).
Incubation: Incubate for 24 hours.
Analysis:
Gene Expression: Extract RNA (Trizol), perform RT-qPCR for FASN, SREBP-1c, and SCD1. Normalize to GAPDH.
Lipid Content: Stain cells with Oil Red O. Extract dye with isopropanol and measure absorbance at 510 nm.
Protocol C: GC-MS Quantification of 6-kCh in Biological Samples
Purpose: To validate cellular uptake or measure endogenous levels in oxidative stress models.
Sample Preparation:
Lysis/Homogenization: Sonicate cell pellet or tissue in PBS.
Internal Standard: Add 5
-Cholestane (10 µL of 10 µg/mL stock).
Saponification: Add 1 mL 1M KOH in 90% Ethanol. Heat at 60°C for 1 hour (hydrolyzes esters).
Extraction: Add 1 mL water + 3 mL n-Hexane. Vortex 2 min. Centrifuge 2000 x g. Collect upper organic layer.[12] Repeat twice.
Derivatization: Evaporate hexane under
. Resuspend residue in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 min.
GC-MS Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm).
Carrier Gas: Helium (1 mL/min).
Temp Program: 180°C (1 min)
20°C/min 280°C 5°C/min 300°C (hold 10 min).
Detection: SIM Mode.
Target Ion (TMS-6-kCh): m/z 474 (Molecular ion), 459 (M-15).
Reference Ion (Cholestane): m/z 372 .
Data Summary & Reference Values
Property
Value/Characteristic
Relevance
Molecular Weight
402.65 g/mol
Calculation of molarity.
Solubility
Ethanol, Chloroform, DMSO
Hydrophobic; requires carrier (e.g., cyclodextrin) for high conc.
Dipole Potential ()
Increases by ~100-200 mV
Significantly higher than cholesterol; stabilizes membranes.
Cytotoxicity (IC50)
> 50 µM (HepG2)
Less toxic than 7-ketocholesterol or 3,5,6-triol.
Primary Target
Membrane Interface / SREBP
Biophysical and Metabolic modulation.
Application Workflow: Membrane Biophysics
For researchers designing liposomal drug carriers, 6-kCh is used to "stiffen" membranes and prevent leakage of encapsulated drugs.
Figure 2: Workflow for measuring membrane dipole potential changes induced by 6-kCh.[4]
References
Starkov, A. A., et al. (1997). "6-Ketocholestanol is a recoupler for mitochondria, chromatophores and cytochrome oxidase proteoliposomes."[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1318(1-2), 159-172. Link
Shirouchi, B., et al. (2011). "6-Ketocholestanol suppresses lipid accumulation by decreasing FASN gene expression through SREBP-dependent regulation in HepG2 cells." Journal of Lipid Research.
Gross, E., et al. (1994). "6-Ketocholestanol abolishes the effect of the most potent uncouplers of oxidative phosphorylation in mitochondria."[2] FEBS Letters, 355(3), 305-308. Link
Kovacs, T., et al. (2017). "Direct Measurement of the Effect of Cholesterol and 6-Ketocholestanol on the Membrane Dipole Electric Field."[13] The Journal of Physical Chemistry B, 121(23), 5728–5736. Link
Valenta, C., et al. (2004). "Phloretin and 6-ketocholestanol: membrane interactions studied by a phospholipid/polydiacetylene colorimetric assay."[8] European Journal of Pharmaceutics and Biopharmaceutics, 57(2), 329-336. Link
Technical Support Center: Overcoming Poor Solubility of 5alpha-Cholestan-3beta-ol-6-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5alpha-Cholestan-3beta-ol-6-one. Here, we address common issues with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5alpha-Cholestan-3beta-ol-6-one. Here, we address common issues with practical, field-tested solutions to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor solubility of 5alpha-Cholestan-3beta-ol-6-one in aqueous solutions?
The poor aqueous solubility of 5alpha-Cholestan-3beta-ol-6-one is a direct consequence of its molecular structure. As a cholesterol derivative, it features a large, rigid, and nonpolar steroid nucleus, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2] While it possesses a hydroxyl group at the 3-beta position and a ketone group at the 6-position, these polar functionalities are insufficient to counteract the hydrophobicity of the extensive cholestane backbone. This inherent structural characteristic leads to minimal interaction with polar water molecules, resulting in its very low solubility in aqueous media.[3]
Q2: I'm observing precipitation of my compound during cell culture experiments. What is the likely cause, and how can I prevent it?
Precipitation during cell culture experiments is a frequent issue when working with hydrophobic compounds like 5alpha-Cholestan-3beta-ol-6-one.[4] This typically occurs when a concentrated stock solution, prepared in an organic solvent such as DMSO or ethanol, is diluted into the aqueous environment of the cell culture medium. The rapid dispersion of the organic solvent leaves the hydrophobic compound unable to remain dissolved in the aqueous medium, causing it to precipitate.[4]
Troubleshooting Steps:
Optimize Stock Solution and Dilution:
Prepare the stock solution in a suitable organic solvent like ethanol, DMSO, or dimethylformamide.[5]
When diluting into your aqueous buffer or media, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous solution.[5]
Reduce Final Concentration: The most direct approach is to lower the final working concentration of the compound in your experiment.
Utilize Co-solvents or Surfactants: The inclusion of a biocompatible co-solvent, such as glycerin or PEG400, or a non-ionic surfactant like Tween 80, can help maintain the compound's solubility.[4] These agents can create a more favorable microenvironment for the hydrophobic molecule, preventing it from crashing out of solution.
Carrier Proteins: For cellular delivery, bovine serum albumin (BSA) can act as a carrier protein, enhancing the solubility and bioavailability of hydrophobic compounds.
Issue: Difficulty in Preparing a Concentrated Stock Solution
A primary hurdle is creating a stable, concentrated stock solution for subsequent dilutions. The selection of an appropriate solvent is paramount and often requires empirical validation.
Protocol 1: Systematic Solvent Selection for Stock Solution Preparation
This protocol provides a structured approach to identifying a suitable organic solvent for 5alpha-Cholestan-3beta-ol-6-one.
Step 1: Initial Solvent Screening
Begin with common laboratory solvents known for their ability to dissolve hydrophobic compounds.
Primary candidates for screening include ethanol, DMSO, and dimethylformamide.[5]
Step 2: Small-Scale Solubility Assessment
Accurately weigh a small, precise amount of 5alpha-Cholestan-3beta-ol-6-one (e.g., 1 mg) into separate vials.
Add a measured volume of each selected solvent (e.g., 100 µL) to the vials.
Thoroughly vortex each vial and visually inspect for complete dissolution.
If the compound remains undissolved, incrementally add more solvent, carefully recording the total volume required for complete solubilization.
Step 3: Aiding Dissolution
If solubility is limited at room temperature, gentle warming (e.g., to 37°C) or sonication in a water bath can be employed to facilitate dissolution.
Caution: Always consider the thermal stability of your compound when applying heat.
Data Summary: Approximate Solubility of Related Cholestane Compounds
Solvent
Approximate Solubility of 5α-Cholestane
Ethanol
~20 mg/mL
Dimethylformamide (DMF)
~1 mg/mL
DMSO
~0.1 mg/mL
Aqueous Buffers
Sparingly soluble
Note: This data is for the related compound 5α-Cholestane and should be used as a guideline.[5] Empirical testing for 5alpha-Cholestan-3beta-ol-6-one is strongly recommended.
Workflow for Solvent Selection
Caption: Workflow for selecting a suitable organic solvent.
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
Even when a stable stock solution is achieved, dilution into an aqueous buffer for assays can trigger precipitation. The use of a co-solvent system can effectively address this challenge.
Protocol 2: Employing a Co-Solvent System
Step 1: Selection of a Biocompatible Co-solvent
Choose a co-solvent that is miscible with both your organic stock solvent and the aqueous buffer, and is compatible with your experimental setup.
Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
Step 2: Determination of the Optimal Co-solvent Concentration
Prepare a series of dilutions of your stock solution into the aqueous buffer containing a range of co-solvent concentrations (e.g., 1%, 5%, 10% DMSO).
Visually monitor for any signs of precipitation over a relevant time course.
Rationale: The co-solvent helps to create a microenvironment that is more energetically favorable for the hydrophobic compound, thereby preventing its aggregation and subsequent precipitation.
Step 3: Validation of Co-solvent Compatibility
It is crucial to run a control experiment with the co-solvent alone at the determined optimal concentration to ensure it does not interfere with your assay (e.g., by affecting cell viability or enzyme activity).
Logical Relationship of Co-Solvent Action
Caption: The role of a co-solvent in preventing precipitation.
For particularly challenging solubility issues, the use of cyclodextrins offers a powerful solution.[1][2][6] Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules like 5alpha-Cholestan-3beta-ol-6-one, forming water-soluble inclusion complexes.[6] The use of beta-cyclodextrin derivatives can lead to a significant increase in the solubility and bioavailability of steroid hormones, with some studies showing as much as a 50-fold improvement.[6]
Protocol 3: Formulation with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD)
Step 1: Preparation of the 2-HP-β-CD Solution
Prepare a stock solution of 2-HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution).
Stir the solution until the 2-HP-β-CD is fully dissolved. Gentle warming may be necessary to aid dissolution.
Step 2: Complexation
While stirring the 2-HP-β-CD solution, add the 5alpha-Cholestan-3beta-ol-6-one stock solution (prepared in a minimal amount of organic solvent) in a dropwise manner.
Allow the mixture to stir for several hours, or even overnight, at room temperature to facilitate the formation of the inclusion complex.
Step 3: Characterization (Optional but Recommended)
To confirm the successful formation of the inclusion complex and to determine the encapsulation efficiency, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be employed.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. PubMed. [Link]
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution. PubMed. [Link]
Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. ResearchGate. [Link]
Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. [Link]
Administration of steroid hormones.
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
5alpha-Cholestan-3beta-ol, 98% 5 g. Thermo Scientific Alfa Aesar. [Link]
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
refining cell-based assay protocols for 5alpha-Cholestan-3beta-ol-6-one
This technical guide serves as a specialized support center for 5 -Cholestan-3 -ol-6-one (CAS: 1175-06-0), also known as 6-ketocholestanol or 6-oxocholestanol .[1][2] Unlike its more commonly studied cousins (7-ketochole...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a specialized support center for 5
-Cholestan-3-ol-6-one (CAS: 1175-06-0), also known as 6-ketocholestanol or 6-oxocholestanol .[1][2]
Unlike its more commonly studied cousins (7-ketocholesterol or cholestane-3
,5,6-triol), this oxysterol exhibits unique bioactivity, functioning as a mitochondrial recoupler and a ligand for the Anti-Estrogen Binding Site (AEBS).[1][2] The protocols below are refined to address its specific solubility limitations and distinct mechanistic properties.
Module 1: Solubility & Preparation (The #1 Failure Point)
Current Status: Users frequently report crystal formation in cell culture media or inconsistent IC50 data.[2]
Root Cause: 5
-Cholestan-3-ol-6-one is highly lipophilic and has poor solubility in DMSO compared to other sterols (0.5 mg/mL max in DMSO vs. 5 mg/mL in Ethanol).[1][2] Direct addition of DMSO stocks to media causes immediate, often microscopic, precipitation.[2]
Optimized Solubilization Protocol: The BSA-Complex Method
Do not add solvent stocks directly to culture media.[1][2] You must use a carrier protein.[2]
Reagents:
Solvent: Absolute Ethanol (Preferred) or DMF.[2] Avoid DMSO for high-concentration stocks.[1][2]
Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA).[1][2]
-Cholestan-3-ol-6-one in absolute ethanol to a concentration of 5 mg/mL (approx. 12.4 mM) .[2] Vortex and warm to 37°C if necessary.
Carrier Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in 150 mM NaCl. Filter sterilize (0.22 µm).
Conjugation (The Critical Step):
Heat the BSA solution to 37°C.
While vortexing the BSA solution, add the ethanolic sterol stock dropwise .
Ratio: Final molar ratio of Sterol:BSA should be roughly 1:5 to 1:1, but do not exceed 1% (v/v) ethanol in the final mix.[2]
Incubate at 37°C with continuous shaking for 1 hour to allow intercalation.
Final Dilution: Dilute this "10x or 100x Sterol-BSA Stock" into your cell culture media to reach the desired assay concentration (typically 1–20 µM).
Visualization: Solubilization Logic
Caption: Workflow for generating bioavailable sterol-BSA complexes, preventing precipitation common with direct solvent addition.
Module 2: Mechanistic Assays & Troubleshooting
Scientific Insight: Unlike 7-ketocholesterol which kills primarily via massive ROS generation, 6-ketocholestanol acts as a mitochondrial recoupler and an inhibitor of Cholesterol Epoxide Hydrolase (ChEH).[1][2] It can stabilize mitochondrial membranes in some contexts while inducing differentiation or apoptosis in others (e.g., via AEBS binding).[2]
Q&A: Troubleshooting Experimental Anomalies
Q1: My MTT assay results are biphasic (low toxicity at medium doses, high at high doses). Why?
A: This is likely due to the "Recoupler Effect." At lower concentrations, 6-ketocholestanol can tighten mitochondrial coupling, potentially increasing ATP efficiency or masking early damage.[2] At high concentrations (>20 µM), the physical disruption of the membrane and AEBS signaling triggers apoptosis.[2]
Recommendation: Switch to an ATP luminescence assay (e.g., CellTiter-Glo) for metabolic readouts and verify with LDH release (membrane integrity) to distinguish metabolic modulation from actual cell death.[2]
Q2: I am studying Niemann-Pick C (NPC). Can I use this as a biomarker?
A: While 6-ketocholestanol is an oxidation product, Cholestane-3
,5,6-triol (Triol) and 7-ketocholesterol are the primary diagnostic biomarkers for NPC.[1][2] However, 6-ketocholestanol is a metabolite of the cholesterol-5,6-epoxide pathway.[1] If you see elevated 6-ketocholestanol, it suggests active hydrolysis of epoxides and subsequent oxidation.[1][2]
Recommendation: Use LC-MS/MS for quantification. 6-ketocholestanol ionizes well but requires chromatographic separation from its isomers (like 7-keto).[1][2]
Q3: The cells aren't dying, but they look "different."
A: 6-ketocholestanol binds the Microsomal Anti-Estrogen Binding Site (AEBS).[1] This pathway often triggers differentiation rather than immediate necrosis.[2] In breast cancer lines (e.g., MCF-7), this can lead to a more differentiated, less proliferative phenotype.[2]
Recommendation: Check for differentiation markers (e.g., lipid droplet accumulation via Oil Red O staining) rather than just apoptosis.[2]
-Cholestan-3-ol-6-one Product Data (CAS 1175-06-0).[1][3] Retrieved from
Starkov, A. A., et al. (1997).[2] 6-Ketocholestanol is a recoupler for mitochondria, chromatophores and cytochrome oxidase proteoliposomes.[1][2][4] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1]
de Medina, P., et al. (2010).[2] Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. PNAS.[2] Retrieved from [2]
BenchChem. (2025).[2] Best practices for preparing fatty acid-BSA complexes for experiments. Retrieved from
Attanzio, A., et al. (2019).[2][5] 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways. Cellular Physiology and Biochemistry. Retrieved from
Technical Support Center: Method Refinement for 5α-Cholestan-3β-ol-6-one Derivatization
Welcome to the technical support center for the derivatization of 5α-Cholestan-3β-ol-6-one. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible metho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the derivatization of 5α-Cholestan-3β-ol-6-one. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the analysis of this and similar keto-steroids, primarily via Gas Chromatography-Mass Spectrometry (GC-MS).
The unique structure of 5α-Cholestan-3β-ol-6-one, featuring both a sterically hindered 3β-hydroxyl group and a 6-keto group, presents a specific set of challenges. A naive, single-step derivatization approach often leads to incomplete reactions or the formation of undesirable side-products, compromising analytical accuracy. This guide provides a refined, two-step methodology that ensures complete and specific derivatization, along with comprehensive troubleshooting to address common experimental hurdles.
The Core Challenge: Dual Functionality
The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte.[1][2] For 5α-Cholestan-3β-ol-6-one, this involves modifying both the hydroxyl (-OH) and ketone (C=O) functional groups.
3β-Hydroxyl Group: This secondary alcohol requires derivatization, typically silylation, to cap the polar hydrogen.
6-Keto Group: If left unprotected, this group can undergo enolization during the silylation step, leading to the formation of unstable enol-trimethylsilyl (enol-TMS) ethers.[3][4] This results in multiple peaks on the chromatogram for a single analyte, making quantification unreliable.
The recommended and most trustworthy approach is a sequential, two-step derivatization that first protects the keto group via oximation, followed by silylation of the hydroxyl group.[3][5]
Recommended Derivatization Workflow
The following diagram outlines the validated workflow for preparing 5α-Cholestan-3β-ol-6-one for GC-MS analysis.
Caption: A validated two-step derivatization workflow for keto-steroids.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the derivatization process in a question-and-answer format.
Part 1: Oximation of the 6-Keto Group
Question 1: After the oximation step, I still see my starting material when I check with Thin Layer Chromatography (TLC). What went wrong?
Answer: This indicates an incomplete reaction. Several factors could be at play:
Insufficient Reagent: Ensure you are using a slight excess (e.g., 1.1-1.5 equivalents) of the hydroxylamine reagent to drive the reaction to completion.[6]
Reaction Time/Temperature: While many oximation reactions proceed at room temperature, hindered ketones like the one at the C-6 position may benefit from gentle heating. We recommend heating the reaction at 60-70°C for at least one hour.[6] Monitor progress by TLC until the starting ketone spot is no longer visible.
pH of the Reaction: The reaction is most efficient in a slightly acidic to neutral environment.[6] Using O-methylhydroxylamine hydrochloride in a pyridine solvent typically provides the ideal conditions, as pyridine acts as a base to neutralize the released HCl.
Question 2: My GC chromatogram shows two closely eluting peaks after derivatization. Are these impurities?
Answer: Not necessarily. This is a classic sign of the formation of syn and anti (E/Z) geometric isomers of the oxime. This is an expected outcome of the oximation of an asymmetrical ketone. For most GC applications, this is not a significant issue. The isomers often co-elute or are chromatographically similar, and for quantification, the peak areas of both isomers should be summed to represent the total analyte concentration.
Question 3: I'm concerned about the oxime hydrolyzing back to the ketone during workup. How can I prevent this?
Answer: Oxime hydrolysis is primarily catalyzed by acid.[6] The recommended protocol using pyridine as a solvent minimizes this risk. If you perform an aqueous workup, it is critical to use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid and avoid prolonged exposure to acidic conditions.[6]
Part 2: Silylation of the 3β-Hydroxyl Group
Question 4: My silylation appears incomplete, resulting in a split peak on the GC (one for the derivatized molecule, one for the partially derivatized oxime). How do I ensure complete silylation?
Answer: Incomplete silylation is the most common failure point, especially with sterically hindered hydroxyl groups like the 3β-OH on the cholestane skeleton.[7]
Choice of Reagent: A powerful silylating agent is required. We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is highly advised to enhance the reactivity towards hindered hydroxyls.[3][7]
Reaction Conditions: Do not assume the reaction will go to completion at room temperature. Heating the mixture at 60-70°C for at least one hour is a reliable starting point.[2][7]
Moisture Contamination: Silylating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture will consume the reagent and lead to an incomplete reaction.
Question 5: I see a lot of baseline noise and fouling in my GC injector. What's the cause?
Answer: This is often caused by injecting the excess derivatization reagents directly into the GC.[7] While these reagents are volatile and elute early, they can degrade in the hot injector port over time, leading to contamination.
Solution: After the reaction is complete, gently evaporate the silylating agent and solvent under a stream of dry nitrogen. Be careful not to overheat the sample to prevent loss of the volatile derivative. Redissolve the dried residue in a clean, volatile organic solvent (e.g., hexane or ethyl acetate) before injection.[7]
Question 6: Why did I get multiple peaks even though I performed the two-step derivatization?
Answer: Assuming the oximation was complete, the most likely cause is the formation of enol-TMS ethers from residual starting material that was not fully oximated. This underscores the importance of ensuring the first step (oximation) goes to completion before adding the silylating agent. Always use a monitoring technique like TLC after the oximation step to confirm the full conversion of the starting ketone.
Detailed Experimental Protocols
Protocol 1: Two-Step MO-TMS Derivatization
This protocol is designed for the complete and specific derivatization of 5α-Cholestan-3β-ol-6-one.
Materials:
5α-Cholestan-3β-ol-6-one sample (1-5 mg)
Anhydrous Pyridine
O-Methylhydroxylamine hydrochloride
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction vial with PTFE-lined cap
Heating block or water bath
Nitrogen gas line for evaporation
Step-by-Step Methodology:
Part A: Oximation
Preparation: Prepare a fresh 2% (w/v) solution of O-methylhydroxylamine hydrochloride in anhydrous pyridine.
Reaction Setup: Place 1-5 mg of the dried steroid sample into a reaction vial.
Add Reagent: Add 200 µL of the O-methylhydroxylamine hydrochloride solution to the vial.
Incubation: Securely cap the vial and heat at 60°C for 1 hour to form the 6-methyloxime derivative.
Cooling: Allow the vial to cool to room temperature. At this stage, the ketone is protected.
Part B: Silylation
6. Add Silylating Agent: To the same vial containing the oxime derivative, add 200 µL of BSTFA + 1% TMCS.
7. Incubation: Re-cap the vial securely and heat again at 60°C for 1 hour. This will silylate the 3β-hydroxyl group.
8. Final Preparation: Cool the reaction mixture. You may either inject an aliquot directly or evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis. The TMS-ethers should be analyzed within a few days as they can hydrolyze over time.[7]
Data Summary Table
Parameter
Step 1: Oximation
Step 2: Silylation
Rationale
Reagent
O-Methylhydroxylamine HCl in Pyridine
BSTFA + 1% TMCS
Protects ketone from enolization[3]; Silylates hindered hydroxyl group[7]
Solvent
Pyridine
Pyridine (from previous step)
Acts as a catalyst and acid scavenger
Temperature
60°C
60°C
Ensures complete reaction for hindered functional groups
Time
1 hour
1 hour
Sufficient for reaction completion; can be monitored by TLC
Key Intermediate
5α-Cholestan-3β-ol-6-one-methyloxime
5α-Cholestan-3β-ol(TMS)-6-one-methyloxime
Stable intermediate prevents side reactions
Chemical Transformation Diagram
The following diagram illustrates the chemical structures involved in the two-step derivatization process.
Caption: Chemical pathway for the two-step derivatization of the target analyte.
References
AOCS. (2019, July 23). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. [Link]
Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. In Steroid Analysis (pp. 123-146). Humana Press, New York, NY. [Link]
Koellensperger, G., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(20), 3741. [Link]
Marek, A., et al. (2015). A Study of the Reactivity of Polyhydroxylated Sterol Derivatives. European Journal of Organic Chemistry, 2015(18), 3949-3960. [Link]
Gomez-Sanchez, C. E., & Gomez-Sanchez, E. P. (2018). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Journal of the Endocrine Society, 2(9), 1038-1048. [Link]
Gurev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5854. [Link]
Al-Sened, K. A., & Morrison, C. (2023). Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery, The University of Dundee Research Portal. [Link]
Melcangi, R. C., & Panzica, G. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Journal of Neuroendocrinology, 27(8), 593-595. [Link]
Görbe, T., et al. (2000). Determination of Δ4-3-ketosteroids based on oxime formation by difference circular dichroism spectroscopy. Chirality, 12(9), 695-700. [Link]
ResearchGate. (2020). Determination of Δ 4 -3-ketosteroids based on oxime formation by difference circular dichroism spectroscopy. [Link]
Koellensperger, G., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. [Link]
comparative study of 5alpha-Cholestan-3beta-ol-6-one and its epimers
An In-Depth Comparative Guide to 5α-Cholestan-3β-ol-6-one and its Epimers for Advanced Research For researchers in steroid chemistry and drug development, the precise three-dimensional structure of a molecule is not a tr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to 5α-Cholestan-3β-ol-6-one and its Epimers for Advanced Research
For researchers in steroid chemistry and drug development, the precise three-dimensional structure of a molecule is not a trivial detail—it is the very foundation of its biological function. Epimers, which are isomers differing at only a single stereocenter, often exhibit dramatically different pharmacological profiles. This guide offers a comprehensive comparative study of 5α-Cholestan-3β-ol-6-one and its key epimers, delving into their structural nuances, analytical differentiation, and the resulting impact on biological activity.
The 5α-cholestane framework, a saturated tetracyclic hydrocarbon, serves as the backbone for numerous essential biological molecules. The stereochemistry at C-3 (bearing the hydroxyl group) and C-5 (the A/B ring junction) dictates the overall shape of the molecule, influencing how it fits into enzyme active sites or receptor binding pockets.
5α-Configuration: This results in a trans-fusion of the A and B rings, leading to a relatively flat, rigid molecular structure.
5β-Configuration: This creates a cis-fusion of the A and B rings, resulting in a significantly bent molecular shape.
3β-ol vs. 3α-ol: The orientation of the hydroxyl group at C-3 (equatorial vs. axial in the 5α-series) is critical for hydrogen bonding and other intermolecular interactions.
This guide will focus on comparing the parent compound, 5α-Cholestan-3β-ol-6-one, with its 3α- and 5β-epimers to illustrate these foundational principles.
Comparative
confirming the identity of synthetic 5alpha-Cholestan-3beta-ol-6-one
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Identity of Synthetic 5ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-Cholestan-3-ol-6-one
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Identity Confirmation of Synthetic 5
-Cholestan-3
-ol-6-one: A Multi-Modal Analytical Guide
Executive Summary
In the precise field of lipidomics and oxysterol research, 5ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-Cholestan-3-ol-6-one (CAS 1175-06-0) serves as a critical biomarker and synthetic intermediate.[1] However, its structural similarity to common impurities—specifically its 5-epimer, the 3,6-diol, and unreacted cholesterol—creates a high risk for misidentification.[1] Reliance on a single analytical method (like retention time alone) is statistically insufficient for pharmaceutical-grade validation.[1]
This guide outlines a self-validating, orthogonal analytical framework designed to definitively confirm the identity of synthetic 5
-Cholestan-3-ol-6-one. We compare this rigorous multi-modal approach against standard single-method alternatives to demonstrate why the former is the non-negotiable standard for high-impact research.
Part 1: Structural Analysis & The "Isomer Trap"
Before defining the protocol, we must understand why validation fails. The target molecule is a 27-carbon cholestane skeleton with:
A Hydroxyl group at C3 (
-orientation).
A Ketone at C6.
A saturated A/B ring junction in the trans (5
) configuration.
The Challenge: The primary synthetic impurity is often the 5
-isomer , formed if the reduction of the A/B ring is not stereoselective. These isomers have identical molecular weights (402.65 g/mol ) and nearly identical polarity, making low-resolution MS and standard TLC ineffective differentiators.
Part 2: Comparative Analytical Framework
We compare the "Standard Quick-Check" approach against the recommended "Orthogonal Validation System."
Comparison Table: Validation Methodologies
Feature
Alternative A: Single-Method (GC-MS only)
Recommended: Orthogonal System (NMR + GC-MS + IR)
Primary Detection
Retention Time + Molecular Ion (m/z 402)
Structural connectivity + Functional group specificities
Isomer Specificity
Low. 5ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
and 5 isomers often co-elute or have similar fragmentation.[1]
Detects solvent residues, water, and inorganic salts.
Confidence Level
~80% (Presumptive)
>99% (Definitive)
Application
Routine crude checks.
Final product release / GLP studies.
Part 3: The Validated Analytical Protocol
Method A: High-Resolution 1H NMR (The Gold Standard)
Rationale: NMR is the only technique that provides direct stereochemical evidence of the 5
-hydrogen configuration.
Experimental Protocol:
Sample Prep: Dissolve 5–10 mg of the dry solid in 0.6 mL of CDCl
(99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts.
Acquisition: Run a standard 1H spectrum (min. 400 MHz, ideally 500 MHz) with 64 scans to ensure signal-to-noise ratio >100:1 for methyl peaks.
Critical Peak Validation:
C19 Angular Methyl: Look for a sharp singlet. In 5
-cholestane, this appears at ~0.80 ppm.[1] The 6-keto group exerts a deshielding effect, shifting this peak downfield to ~1.00 – 1.05 ppm .[1] Note: If this peak appears at ~0.90 ppm or split, suspect 5 contamination.[1]
H-3 Proton: A broad multiplet centered at ~3.60 ppm (
Hz) confirms the 3-axial orientation of the hydroxyl group.[1]
Absence of Olefins: Confirm no signals in the 5.0–6.0 ppm region (rules out cholesterol or 7-dehydrocholesterol).
region against a certified reference standard if available.
Method C: GC-MS (Mass Confirmation)
Rationale: Confirms molecular weight and purity profile.
Experimental Protocol:
Derivatization (Recommended): Treat 1 mg sample with 50
L BSTFA + 1% TMCS at 60°C for 30 mins. This converts the 3-OH to a TMS ether, improving peak shape and preventing thermal degradation of the labile 3-hydroxy-6-keto system.[1]
This flowchart illustrates the decision-making process for clearing a batch of synthetic material.
Caption: Step-by-step orthogonal validation workflow ensuring stereochemical purity and mass confirmation.
Diagram 2: Spectral Troubleshooting Logic
Use this logic to diagnose common spectral anomalies.
Caption: Diagnostic logic for identifying common synthetic impurities based on spectral deviations.
References
Steraloids Inc. (n.d.). 5
-Cholestan-3-ol-6-one Product Data. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Cholestan-3-one derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
PubChem. (2024). Compound Summary: 5
-Cholestan-3-one derivatives. National Library of Medicine. Retrieved from
Zürcher, R. F. (1961). Protonenresonanzspektroskopie und Steroidstruktur. Helvetica Chimica Acta, 44(6), 1380-1395.[1] (Foundational text for Steroid NMR shifts).
Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.
Comparative Cytotoxicity Guide: 5α-Cholestan-3β-ol-6-one vs. High-Toxicity Oxysterols
The following guide provides an in-depth technical comparison of the cytotoxicity of 5α-Cholestan-3β-ol-6-one (also known as 6-ketocholestanol ) versus key oxysterol alternatives. Executive Summary 5α-Cholestan-3β-ol-6-o...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the cytotoxicity of 5α-Cholestan-3β-ol-6-one (also known as 6-ketocholestanol ) versus key oxysterol alternatives.
Executive Summary
5α-Cholestan-3β-ol-6-one (6-ketocholestanol) is a cholesterol oxidation product (COP) characterized by a ketone group at the C6 position. Unlike its structural isomer 7-ketocholesterol (7-KC) —which is widely recognized as a potent inducer of oxidative stress and apoptosis—6-ketocholestanol exhibits a moderate to low cytotoxicity profile in most mammalian cell lines.
This guide delineates the concentration-dependent viability thresholds of 6-ketocholestanol, contrasting its biophysical mechanism (membrane dipole modification) against the biochemical toxicity (ROS generation) of 7-KC and Cholestane-3β,5α,6β-triol (Triol).
Key Structural Feature: Ketone at C6; saturated A/B ring junction (5α-hydrogen), rendering it chemically distinct from the
-unsaturated 7-ketocholesterol.
Mechanistic Divergence
While 7-KC triggers cell death via the mitochondrial ROS pathway and lysosomal destabilization , 6-ketocholestanol functions primarily through biophysical alteration of the lipid bilayer.
6-Ketocholestanol: Acts as a mitochondrial recoupler and increases the membrane dipole potential .[1] It intercalates into the lipid bilayer, altering fluidity and electrostatic properties, which can inhibit specific membrane-bound enzymes (e.g., Cytolytic T Lymphocyte activity) without necessarily causing immediate apoptosis at low doses.
7-Ketocholesterol (Alternative): Acts as a potent ROS generator by inhibiting mitochondrial respiration and activating NADPH oxidase (NOX), leading to rapid apoptosis and autophagy (oxiapoptophagy).
Figure 1: Mechanistic divergence between 6-ketocholestanol (biophysical modulation) and 7-ketocholesterol (oxidative stress).[3][4][5]
Comparative Cytotoxicity Analysis
Dose-Response Thresholds
The following data summarizes viability trends observed in sensitive cell lines (e.g., Cytolytic T Lymphocytes, H1975, Vero cells) when exposed to varying concentrations for 24 hours.
Concentration
5α-Cholestan-3β-ol-6-one (6-one)
7-Ketocholesterol (7-KC)
Cholestane-3β,5α,6β-triol (Triol)
Low (1 - 5 µM)
> 95% Viability. No significant functional inhibition observed.
~85-90% Viability. Mild ROS generation begins.
~80% Viability. Early signs of mitochondrial stress.
Medium (10 µM)
~80-90% Viability. Functional inhibition (e.g., 43% drop in CTL lytic activity) without massive cell death.
~50-60% Viability. Significant apoptosis; condensation of nuclei.
~40-50% Viability. Potent induction of autophagy and apoptosis.
< 20% Viability. Extensive necrosis and secondary necrosis.
< 10% Viability. Rapid membrane permeabilization.
Key Comparative Insights
The "Safety" Window: 6-ketocholestanol exhibits a "safety window" at 5 µM , where it exerts negligible toxicity. In contrast, 7-KC and Triol show measurable toxic effects (ROS production, eryptosis) even at these physiological concentrations.
Functional vs. Lytic Toxicity: At 10 µM , 6-ketocholestanol may inhibit specific cell functions (like immune cell cytotoxicity) by stiffening the membrane, whereas 7-KC actively kills the cell via oxidative damage.
Structure-Activity Relationship (SAR): The 5α-saturation in 6-ketocholestanol confers stability. The
double bond in 7-KC facilitates the formation of reactive electrophiles, contributing to its higher toxicity.
Experimental Protocol: Assessment of Oxysterol Cytotoxicity
To validate these findings in your specific cell model, use the following standardized MTT assay protocol. This workflow accounts for the poor solubility of oxysterols.
Objective: Determine IC50 of 6-ketocholestanol vs. 7-KC.
Reagents
Stock Solution: Dissolve oxysterols in absolute ethanol or complex with Methyl-β-cyclodextrin (MβCD) to 5 mM stock. Note: Ethanol concentration in final culture must remain < 0.5% to avoid solvent toxicity.
Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
Workflow
Seeding: Seed cells (e.g., A549, HepG2) at
cells/well in a 96-well plate. Allow attachment (24h).
Treatment:
Remove media.
Add fresh media containing oxysterols at 0, 5, 10, 20, 40, 80 µM .
Include a Vehicle Control (Media + 0.5% Ethanol).
Include a Positive Control (7-KC at 40 µM).
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Labeling: Add 20 µL MTT stock to each well. Incubate 4 hours.
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Figure 2: Standardized workflow for comparative oxysterol cytotoxicity screening.
References
Inhibition of cytolytic T lymphocyte activity by oxysterols.
Source: National Institutes of Health (NIH) / PubMed
Key Finding: 6-ketocholestanol inhibited CTL activity by 43% at 10 µM but showed 0% inhibition at 5 µM, demonstrating a distinct threshold compared to hydroxylated variants.
URL:[Link]
6-Ketocholestanol is a recoupler for mitochondria, chromatophores and cytochrome oxidase proteoliposomes.
Source:[1] Biochimica et Biophysica Acta (BBA)
Key Finding: Establishes the biophysical mechanism of 6-ketocholestanol increasing membrane dipole potential rather than direct chemical oxidation.
URL:[Link]
7-Dehydrocholesterol-derived Oxysterols are Differentially Cytotoxic to 661W Photoreceptor Cells.
Source: Investigative Ophthalmology & Visual Science (IOVS)
Key Finding: Demonstrates the high cytotoxicity of 7-ketocholesterol compared to other ketone-containing sterols in sensitive neuronal tissue.
URL:[Link]
Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols.
Source: Journal of Lipid Research
Key Finding: Validates 7-Ketocholesterol and Triol as the primary apoptotic oxysterols, serving as the "High Toxicity" benchmarks for this guide.
URL:[Link]
A Researcher's Guide to the Comparative Analysis of 5α-Cholestan-3β-ol-6-one Across Different Tissues
This guide provides a comprehensive framework for the comparative analysis of 5α-Cholestan-3β-ol-6-one, a critical oxysterol, across various biological tissues. Recognizing the limited direct research on this specific mo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the comparative analysis of 5α-Cholestan-3β-ol-6-one, a critical oxysterol, across various biological tissues. Recognizing the limited direct research on this specific molecule, this document synthesizes insights from closely related and better-characterized cholesterol metabolites, particularly Cholestane-3β,5α,6β-triol (CT), to provide a scientifically robust approach for researchers, scientists, and drug development professionals.
Introduction: The Significance of Oxysterols in Health and Disease
Cholesterol and its oxidized metabolites, known as oxysterols, are not merely passive structural components of cell membranes. They are active signaling molecules implicated in a wide array of physiological and pathological processes. The oxidation of cholesterol can occur through enzymatic or non-enzymatic pathways, leading to a diverse family of oxysterols with distinct biological functions.[1] These molecules are increasingly recognized for their roles in neurodegenerative diseases, cancer, and atherosclerosis.[2][3][4]
5α-Cholestan-3β-ol-6-one, also known as 6-ketocholestanol, belongs to this critical class of molecules.[5] While direct studies on its tissue-specific distribution and function are emerging, its structural similarity to well-studied oxysterols like Cholestane-3β,5α,6β-triol (CT) suggests its potential involvement in similar biological pathways. CT, a major autoxidation product of cholesterol, has been found to accumulate in tumor tissues and is implicated in Niemann-Pick type C disease, a progressive neurodegenerative disorder.[2][6] Furthermore, CT has been shown to induce cell death in cancer cells through mechanisms such as apoptosis and pyroptosis.[2][3] Given that 6-oxo-cholestan-3β,5α-diol (a closely related compound) is a putative metabolite of CT, it is plausible that 5α-Cholestan-3β-ol-6-one shares a similar metabolic pathway and biological significance.[7]
This guide will provide a comparative analysis framework, detailing the necessary experimental protocols and data interpretation strategies to investigate the distribution and potential roles of 5α-Cholestan-3β-ol-6-one in different tissues.
Metabolic Context: Synthesis and Catabolism
Understanding the metabolic pathways of 5α-Cholestan-3β-ol-6-one is crucial for interpreting its tissue-specific concentrations. While the precise enzymatic steps leading to its formation are not fully elucidated, we can infer a likely pathway based on known cholesterol metabolism.
The biosynthesis of related cholestanol derivatives involves enzymes such as 3-beta-hydroxysteroid dehydrogenase and 5-alpha-reductase, which are primarily localized in the microsomal fraction of liver cells.[8][9] The conversion of cholesterol to cholestanol is a key step, and further oxidation can lead to the formation of various oxysterols.
Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic pathway for the formation of 5α-Cholestan-3β-ol-6-one from cholesterol.
Comparative Tissue Analysis: A Methodological Approach
A robust comparative analysis of 5α-Cholestan-3β-ol-6-one requires a multi-faceted approach, encompassing sample collection, preparation, and sophisticated analytical techniques.
Tissue Selection and Homogenization
The choice of tissues for comparison should be guided by the research question. For a broad overview, a panel including liver, brain, adipose tissue, and plasma is recommended. For more focused studies, tissues relevant to specific diseases (e.g., tumor and adjacent normal tissue in cancer research, or specific brain regions in neurodegeneration studies) should be selected.
Experimental Protocol: Tissue Homogenization
Excise tissues of interest immediately after euthanasia and snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
Weigh the frozen tissue (typically 50-100 mg).
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer on ice. The buffer volume should be adjusted to achieve a specific concentration (e.g., 10% w/v).
Centrifuge the homogenate to remove cellular debris. The resulting supernatant can be used for subsequent extraction.
Extraction of Oxysterols
The extraction of lipophilic molecules like oxysterols from complex biological matrices is a critical step. A widely used and effective method is liquid-liquid extraction.
Experimental Protocol: Liquid-Liquid Extraction
To 1 mL of tissue homogenate or plasma, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target analyte).
Add 3 mL of a 2:1 (v/v) mixture of chloroform and methanol.
Vortex the mixture vigorously for 2 minutes.
Centrifuge at 3000 x g for 10 minutes to separate the phases.
Carefully collect the lower organic phase containing the lipids.
Evaporate the solvent under a stream of nitrogen gas.
Reconstitute the dried extract in a small volume of a solvent compatible with the analytical system (e.g., methanol or acetonitrile).
Workflow for Sample Preparation and Analysis
Caption: General workflow for the analysis of 5α-Cholestan-3β-ol-6-one in tissue samples.
Analytical Quantification: The Power of Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the sensitive and specific quantification of oxysterols.
GC-MS: Often requires derivatization to increase the volatility of the analytes. It provides excellent chromatographic separation and is highly sensitive.
LC-MS/MS: Offers high specificity and sensitivity without the need for derivatization in many cases. It is particularly well-suited for the analysis of complex biological samples.
The choice between these techniques will depend on the available instrumentation and the specific requirements of the study.
Data Presentation and Interpretation
The quantitative data obtained from the analysis of different tissues should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Comparative Data of 5α-Cholestan-3β-ol-6-one in Different Tissues
Tissue
Concentration (ng/g tissue or ng/mL plasma)
Standard Deviation
Liver
25.3
4.1
Brain
12.8
2.5
Adipose
45.7
8.9
Plasma
5.2
1.3
Tumor
68.4
12.3
Adjacent Normal
32.1
6.7
Interpretation of Results:
The hypothetical data in Table 1 suggests a differential distribution of 5α-Cholestan-3β-ol-6-one across various tissues. The higher concentration in adipose tissue might indicate a role in lipid metabolism or storage. The elevated levels in tumor tissue compared to adjacent normal tissue could point towards its involvement in cancer pathophysiology, a hypothesis that aligns with the known roles of other oxysterols in cancer.[2] The presence in the brain suggests potential neurological functions or implications in neurodegenerative processes.[1][6]
Conclusion and Future Directions
The comparative analysis of 5α-Cholestan-3β-ol-6-one in different tissues is a promising avenue of research with the potential to uncover novel insights into its physiological and pathological roles. While direct data on this specific oxysterol is currently limited, the methodologies and conceptual framework outlined in this guide provide a solid foundation for its investigation.
Future research should focus on:
Developing and validating highly specific and sensitive analytical methods for the absolute quantification of 5α-Cholestan-3β-ol-6-one.
Investigating the functional consequences of altered tissue levels of this oxysterol using in vitro and in vivo models.
Exploring its potential as a biomarker for various diseases, including cancer and neurodegenerative disorders.
By systematically applying the principles and protocols described herein, the scientific community can begin to unravel the complexities of 5α-Cholestan-3β-ol-6-one and its significance in human health and disease.
References
Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. [Link]
Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology. [Link]
Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver. Journal of Lipid Research. [Link]
The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience. [Link]
5alpha Cholestan-3beta-ol: its distribution in tissues and its synthesis from cholesterol in the guinea pig. The Journal of Biological Chemistry. [Link]
Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology. [Link]
BIOSYNTHESIS OF 5-ALPHA-CHOLESTAN-3-BETA-OL IN RAT AND GUINEA PIG LIVER IN VITRO. Journal of Lipid Research. [Link]
The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience. [Link]
Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and Physics of Lipids. [Link]
Studies on the Biosynthesis of 5α-Cholestan-3β-ol. ResearchGate. [Link]
One step synthesis of 6-oxo-cholestan-3β,5α-diol. OSTI.GOV. [Link]
Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets. Journal of Atherosclerosis Research. [Link]
Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. MDPI. [Link]
Cholesterol aldehydes may be involved in neurodegenerative diseases. CEPID Redoxoma. [Link]
5beta-cholestan-7alpha-ol-3-one is reduced to 5beta-cholestan-3alpha, 7alpha-diol. Reactome. [Link]
Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. [Link]
Phytosterols: Potential Metabolic Modulators in Neurodegenerative Diseases. MDPI. [Link]
comparing the metabolic fate of 5alpha-Cholestan-3beta-ol-6-one and related compounds
Comparative Guide: Metabolic Fate and Bioactivity of 5 -Cholestan-3 -ol-6-one Executive Summary 5 -Cholestan-3 -ol-6-one (hereafter 6-oxo-cholestanol ) represents a specific class of oxysterols derived from the non-enzym...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Metabolic Fate and Bioactivity of 5
-Cholestan-3
-ol-6-one
Executive Summary
5
-Cholestan-3-ol-6-one (hereafter 6-oxo-cholestanol ) represents a specific class of oxysterols derived from the non-enzymatic autoxidation or ozonolysis of cholesterol, distinct from the enzymatically regulated bile acid precursors. While often overshadowed by its more abundant isomer 7-ketocholesterol (7-KC) , the 6-oxo derivative exhibits a unique metabolic trajectory and cytotoxic profile.
This guide provides a technical comparison of 6-oxo-cholestanol against 7-KC and its metabolic precursor, Cholestane-3
,5,6-triol (C-triol) . We synthesize experimental data to demonstrate that while 7-KC primarily drives oxidative stress via NADPH oxidase (NOX) activation, the 6-oxo/triol series preferentially modulates nitric oxide synthase (NOS) pathways and undergoes distinct redox cycling in the liver and gut.
Part 1: Chemical Identity and Structural Context[1]
To understand the metabolic fate, one must first distinguish the steric environment of the oxidation site.
Feature
5-Cholestan-3-ol-6-one
7-Ketocholesterol (7-KC)
Cholestane-3,5,6-triol
Core Structure
Saturated A/B ring junction (Cholestanol series)
Unsaturated double bond (Cholesterol series)
Saturated A/B ring junction
Oxidation Site
C6 (Ketone)
C7 (Ketone)
C3, C5, C6 (Hydroxyls)
Primary Origin
Ozonolysis; Oxidation of C-triol
Autoxidation; Lipid Peroxidation
Hydrolysis of 5,6-epoxycholesterol
Membrane Behavior
High condensing effect (similar to cholesterol)
Disrupts membrane ordering ("Cone" shape)
Polar; disrupts lipid rafts
Key Insight: The saturation at C5 in 6-oxo-cholestanol renders the molecule chemically stable against the dehydration reactions that typically affect
-sterols. This stability allows it to persist longer in plasma and tissues, serving as a cumulative marker of chronic oxidative stress, particularly in Niemann-Pick Type C (NPC) pathology.
Part 2: Metabolic Pathways and Fate
The metabolic fate of 6-oxo-cholestanol is inextricably linked to the Cholesterol 5,6-epoxide
Triol axis. Unlike 7-KC, which is often reduced by 11-hydroxysteroid dehydrogenase type 1 (11-HSD1), the 6-oxo species participates in a redox cycle with C-triol.
Mechanism of Action[2][3][4]
Formation: Cholesterol-5
,6-epoxide is hydrolyzed by cholesterol epoxide hydrolase (ChEH) to form Cholestane-3,5,6-triol.[1]
Oxidation: The C-triol undergoes dehydrogenation (likely via 11
-HSD or related dehydrogenases) to form Cholestane-3,5-diol-6-one .
Dehydroxylation: Loss of the tertiary 5
-hydroxyl group (often via gut microbiota or acidic environments) yields the target 5-Cholestan-3-ol-6-one .
Conjugation: The final excretion pathway involves sulfation (SULT2A1) or glucuronidation at the 3
-OH position, facilitating biliary excretion.
Pathway Visualization
The following diagram illustrates the divergent fates of cholesterol oxidation products.
Caption: Divergent oxidation pathways. C7-oxidation leads to 7-KC, while C5=C6 attack leads to the Epoxide-Triol-6-one axis.
Part 3: Comparative Cytotoxicity & Biological Activity
While 7-KC is widely cited as the most cytotoxic oxysterol, 6-oxo-cholestanol and its triol precursor exhibit distinct, often organelle-specific toxicity.
Experimental Comparison: 7-KC vs. 6-oxo-cholestanol
6-series induces nitrosative stress (RNS) rather than pure oxidative stress.
Lipid Rafts
Displaces cholesterol; disrupts signaling
Stabilizes rafts (saturated ring)
6-one packs tightly, altering membrane fluidity differently than the bulky 7-KC.
Disease Marker
Atherosclerosis, general inflammation
Niemann-Pick C (NPC), Cerebrotendinous Xanthomatosis
6-oxo/Triol accumulation is highly specific to lysosomal storage defects.
Critical Insight: In human erythrocytes (RBCs), 7-KC induces death via superoxide generation. In contrast, the 6-oxo/Triol series induces death via nitric oxide (NO) overproduction. This makes the 6-oxo series particularly relevant in vascular pathologies involving endothelial dysfunction where NOS regulation is critical.
Part 4: Analytical Methodologies (LC-MS/MS)
Quantifying 5
-cholestan-3-ol-6-one is challenging due to its poor ionization efficiency (lack of acidic/basic groups) and low physiological abundance. Standard protocols using simple extraction are insufficient.
Recommended Protocol: GP-Hydrazine or DMG Derivatization
To achieve femtomole-level sensitivity, derivatization of the ketone (at C6) or the hydroxyl (at C3) is mandatory .
Workflow Diagram
Caption: Optimized workflow for neutral oxysterol quantification requiring derivatization for enhanced ionization.
Step-by-Step Experimental Protocol
Objective: Quantification of 6-oxo-cholestanol in plasma.
Sample Preparation:
Spike 50 µL plasma with 10 ng of d7-5
-cholestanol (Internal Standard).
Note: Do not use d7-cholesterol as it may autoxidize during processing.
Extraction (Folch Method Modified):
Add 1 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene) to prevent artificial oxidation.
Vortex 1 min; Centrifuge 3000 x g for 5 min.
Collect lower organic phase and dry under Nitrogen at 35°C.
Derivatization (Girard P Reagent - Targets Ketones):
Why: The 6-one group reacts with Girard P hydrazine to form a positively charged hydrazone, increasing MS signal by 100-1000x.
Reconstitute residue in 100 µL Methanol + 100 µL Girard P reagent (10 mg/mL in methanol with 1% acetic acid).
Incubate at room temperature for 1 hour (Avoid heat to prevent degradation).
LC-MS/MS Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
Gradient: 50% B to 100% B over 10 mins.
Detection: ESI Positive Mode. Monitor Transition:
.
References
Metabolism of Cholestane-Triol:
Kikuchi, S., et al.[2] (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of Lipid Research.
Oxysterol Cytotoxicity (NOX vs NOS):
Allegra, M., et al. (2019).[3] 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways Leading to NADPH Oxidase and Nitric Oxide Synthase Activation.[4][5] Cellular Physiology and Biochemistry.
LC-MS/MS Methodology for Oxysterols:
Cajka, T., & Fiehn, O. (2014).[6] LC/MS Method for Comprehensive Analysis of Plasma Lipids.[7] Agilent Application Note / UC Davis.
Triol/6-one in Niemann-Pick Type C:
Reiner, Ž., et al. (2020).[6] Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Journal of Lipid Research.
Chemical Synthesis and Properties:
Cayman Chemical.[8] (2024).[9][6] Product Information: 5β-Cholestan-3-one and related oxysterols.[8]
A Researcher's Guide to the Safe Handling of 5alpha-Cholestan-3beta-ol-6-one
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5alpha-Cholestan-3beta-ol-6-one....
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5alpha-Cholestan-3beta-ol-6-one. While specific hazard data for this compound is not extensively documented, by analyzing its chemical structure and drawing upon data from closely related cholestane analogs, we can establish a robust safety protocol. This guide is built on the foundational principles of laboratory safety, emphasizing a proactive approach to risk mitigation.
Hazard Assessment: Understanding the Risks
5alpha-Cholestan-3beta-ol-6-one belongs to the steroid family. While many complex steroids do not have comprehensive toxicological data, they should be handled with care due to their potential biological activity. Safety data for analogous compounds like 5-alpha-Cholestan-3-beta-ol and 5 alpha-Cholestan-3-one indicate that they are generally stable, crystalline solids.[1][2] However, it is crucial to treat all novel or sparsely studied chemicals as potentially hazardous.
Key Considerations:
Physical Form: This compound is likely a powder or crystalline solid.[1] This presents a risk of aerosolization and inhalation during handling.
Reactivity: Cholestane structures are generally stable but can be incompatible with strong oxidizing agents.[1][3]
Biological Activity: As a steroid, this compound has the potential for unforeseen biological effects. Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 5alpha-Cholestan-3beta-ol-6-one. The following table outlines the recommended PPE for various laboratory activities.
To prevent inhalation of fine powders and protect eyes and skin from contact.[4][5] Double gloving minimizes the risk of contamination during glove removal.[5]
Solution Preparation and Handling
- Safety Goggles- Nitrile Gloves- Lab Coat
Protects against splashes of the chemical in solution.
Enhanced protection is necessary when dealing with a concentrated, uncontrolled release of the material.
Important Note on PPE: Always inspect gloves for tears or punctures before use.[5] Lab coats should be buttoned, and appropriate street clothing (long pants, closed-toe shoes) should be worn underneath.[6]
Safe Handling and Operational Workflow
Adhering to a standardized workflow minimizes the risk of exposure and cross-contamination.
Workflow for Safe Handling of 5alpha-Cholestan-3beta-ol-6-one
Caption: A step-by-step workflow for the safe handling of 5alpha-Cholestan-3beta-ol-6-one.
Experimental Protocols:
Weighing the Compound:
Don all required PPE as outlined in the table above.
Perform this operation in a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
Use anti-static weighing paper or a weighing boat.
Carefully transfer the desired amount of the compound using a clean spatula.
Close the primary container immediately after weighing.
Clean the spatula and the weighing area with a solvent-moistened wipe.
Preparing a Solution:
In a chemical fume hood, add the weighed compound to the appropriate glassware.
Slowly add the desired solvent to the solid.
Ensure the vessel is appropriately capped or covered during dissolution (e.g., with a septum or parafilm) if agitation is required.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
Step-by-Step Disposal Protocol:
Waste Segregation: Do not mix 5alpha-Cholestan-3beta-ol-6-one waste with other waste streams unless their compatibility is known.[3] It should be treated as chemical waste.
Containerization:
Solid Waste: Collect unused powder, contaminated weighing paper, and grossly contaminated wipes in a dedicated, labeled, and sealable hazardous waste container.[3]
Liquid Waste: Collect solutions containing 5alpha-Cholestan-3beta-ol-6-one in a separate, labeled, and sealable hazardous waste container.
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("5alpha-Cholestan-3beta-ol-6-one"), and the date of accumulation.[3]
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.